3-Methyl-1H-indol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRZMXSIOMQDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102308-52-1 | |
| Record name | 3-methyl-1H-indol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methyl-1H-indol-5-amine: A Technical Overview of Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methyl-1H-indol-5-amine is a heterocyclic aromatic amine belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a summary of the known chemical properties and structural information for this compound. It is important to note that while basic identifiers are well-documented, specific experimental data such as melting point, boiling point, and detailed spectroscopic analyses are not extensively reported in publicly accessible literature. This guide consolidates the available information and provides context with data from related indole compounds where specific data for the target molecule is lacking.
Chemical and Physical Properties
The fundamental chemical and structural identifiers for this compound are summarized below. Physical properties such as melting and boiling points are not consistently reported in the available literature. For reference, the isomeric compound 1-Methyl-1H-indol-5-amine (CAS: 102308-97-4), where the methyl group is on the indole nitrogen, is a solid at room temperature.[1] The solubility of this compound has not been experimentally determined in the cited sources, but its amino group suggests potential solubility in polar solvents.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 102308-52-1 | [2][3] |
| Molecular Formula | C₉H₁₀N₂ | [2][3] |
| Molecular Weight | 146.19 g/mol | [2][3] |
| SMILES | NC1=CC2=C(NC=C2C)C=C1 | [3] |
| MDL Number | MFCD18808980 | [2][3] |
| Purity | Typically ≥98% (commercial sources) | [2] |
| Storage Conditions | 2-8°C, sealed, dry, dark place | [3] |
| Boiling Point | Not available | [2][3] |
Chemical Structure
The structure of this compound consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. A methyl group is substituted at the C3 position of the indole ring, and an amine group is attached at the C5 position.
Caption: Chemical structure of this compound (C₉H₁₀N₂).
Experimental Protocols
A generalized workflow for the synthesis and characterization of a novel indole derivative is presented below.
Caption: Generalized workflow for the synthesis and characterization of a chemical compound.
Spectroscopic Data
No specific NMR, IR, or Mass Spectra for this compound were found in the search results. For reference, the following general characteristics are expected for indole-containing compounds:
-
¹H NMR: Signals corresponding to the aromatic protons on the indole ring, a singlet for the N-H proton (which may be broad), and signals for the methyl and amine group protons. The exact chemical shifts would depend on the solvent and other factors.[7][8]
-
¹³C NMR: Resonances for the nine carbon atoms in the molecule, with distinct shifts for the aromatic carbons, the carbons of the pyrrole ring, and the methyl carbon.[4][9]
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amine and indole nitrogen (typically in the 3200-3500 cm⁻¹ region), C-H stretching, C=C stretching from the aromatic rings, and C-N stretching.[4]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (146.19 g/mol ).[9][10]
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the indole nucleus is a common scaffold in many biologically active compounds. Derivatives of indole are known to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial activity: Many indole derivatives have been shown to be effective against various strains of bacteria and fungi.[11][12]
-
Anti-inflammatory activity: Certain indole compounds have demonstrated anti-inflammatory properties.[12]
-
Anticancer activity: The indole scaffold is present in several anticancer agents, and research into new indole-based anticancer drugs is ongoing.[11]
The biological activity of any specific indole derivative is highly dependent on the nature and position of its substituents. Therefore, while the general class of indoleamines is promising, the specific biological profile of this compound would need to be determined through experimental testing.
Conclusion
This compound is a defined chemical entity with established basic properties such as its molecular formula and weight. However, there is a notable lack of detailed, publicly available experimental data, including physical properties, comprehensive spectroscopic analyses, specific synthesis protocols, and biological activity studies. This guide provides a summary of the available information, which may serve as a starting point for researchers. Further experimental investigation is required to fully characterize this compound and to explore its potential applications in drug development and other scientific fields.
References
- 1. CAS 102308-97-4: 1-Methyl-1H-indol-5-amine | CymitQuimica [cymitquimica.com]
- 2. 102308-52-1 | this compound - Moldb [moldb.com]
- 3. bldpharm.com [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Indole, 3-methyl- [webbook.nist.gov]
- 11. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
3-Methyl-1H-indol-5-amine CAS number and physical constants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1H-indol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physical properties, and insights into its synthesis and potential biological significance.
Core Data Presentation
Chemical Identity and Physical Constants
| Property | Value | Source |
| CAS Number | 102308-52-1 | [1] |
| Molecular Formula | C₉H₁₀N₂ | Supplier Data |
| Molecular Weight | 146.19 g/mol | Supplier Data |
| Appearance | Not specified | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Storage Temperature | 2-8°C | Supplier Data |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a plausible synthetic route can be inferred from established methods for the synthesis of substituted indoles. The following proposed workflow is based on common synthetic strategies for related indole derivatives.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned through a multi-step process, likely involving the introduction of the methyl group at the 3-position and the amino group at the 5-position of the indole scaffold. A common and versatile method for indole synthesis is the Fischer indole synthesis.
Caption: Proposed synthetic workflow for this compound.
Step 1: Fischer Indole Synthesis of 3-Methyl-5-nitro-1H-indole (Intermediate)
This step involves the acid-catalyzed reaction of 4-nitrophenylhydrazine with methyl ethyl ketone.
-
Materials: 4-Nitrophenylhydrazine hydrochloride, methyl ethyl ketone, a suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a solvent like ethanol or acetic acid).
-
Procedure:
-
Dissolve or suspend 4-nitrophenylhydrazine hydrochloride in the chosen solvent.
-
Add methyl ethyl ketone to the mixture.
-
Introduce the acid catalyst, often with cooling to control the initial exothermic reaction.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The crude product may precipitate or be extracted with an organic solvent.
-
Purify the crude 3-methyl-5-nitro-1H-indole by recrystallization or column chromatography.
-
Step 2: Reduction of the Nitro Group to Form this compound
The nitro group of the intermediate is reduced to the corresponding amine.
-
Materials: 3-Methyl-5-nitro-1H-indole, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, catalytic hydrogenation with Pd/C, or iron powder in acetic acid).
-
Procedure (using SnCl₂/HCl as an example):
-
Suspend 3-methyl-5-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at a controlled temperature (e.g., 0-10°C).
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution to precipitate tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Biological Activity and Signaling Pathways
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of indole are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
While specific studies on the biological activity or the signaling pathways directly modulated by this compound are not prominently available in the current scientific literature, its structural similarity to other bioactive indoles suggests potential for biological investigation. For instance, various substituted indoles have been explored as inhibitors of protein kinases, tubulin polymerization, and as ligands for various receptors.
Potential Areas of Investigation
Given the structural features of this compound, it could be a candidate for investigation in the following areas:
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Anticancer Drug Discovery: The indole scaffold is present in many anticancer agents. The methyl and amino substitutions on this compound could influence its interaction with biological targets involved in cancer progression.
-
Antimicrobial Research: Indole derivatives have shown promise as antimicrobial agents.[2]
-
Neuropharmacology: The indole core is central to the structure of neurotransmitters like serotonin. Derivatives of indole are often investigated for their effects on the central nervous system.
Logical Relationship for Drug Discovery Screening
The following diagram illustrates a logical workflow for screening this compound for potential biological activity.
Caption: Logical workflow for drug discovery screening.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities and mechanisms of action.
References
Navigating the Therapeutic Potential of 5-Aminoindole Derivatives: A Technical Guide
An important note on the scope of this document: Initial research into the specific derivatives of 3-Methyl-1H-indol-5-amine revealed a significant scarcity of publicly available scientific literature. To provide a comprehensive and valuable technical guide, the scope of this document has been broadened to focus on the derivatives of the parent compound, 1H-indol-5-amine . This allows for a detailed exploration of a closely related and extensively studied class of compounds with significant therapeutic potential.
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] 1H-indol-5-amine, also known as 5-aminoindole, is a key intermediate in the synthesis of a diverse range of bioactive molecules. Its unique structure allows for modifications at various positions, leading to the development of compounds with potent anticancer and antimicrobial properties. This guide provides an in-depth overview of known derivatives of 1H-indol-5-amine, their functions, and the experimental methodologies used to characterize them.
Anticancer Applications of 1H-Indol-5-amine Derivatives
Derivatives of 1H-indol-5-amine have emerged as promising candidates in oncology, primarily through their ability to inhibit protein kinases, which are crucial for cancer cell proliferation and survival.
Kinase Inhibitors
A notable class of anticancer agents derived from 1H-indol-5-amine are potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 is a key strategy in anti-angiogenic therapy, aiming to cut off the blood supply to tumors.
Quantitative Data on Kinase Inhibition and Cytotoxicity
The following table summarizes the in vitro inhibitory activities of a representative indole-based VEGFR-2 inhibitor, compared with the established multi-kinase inhibitor, Sorafenib.
| Compound | Target/Cell Line | IC₅₀ (nM) |
| Indole Analogue 1 | VEGFR-2 | 95.7 ± 3.2 |
| Hep3B (Liver Cancer) | 8010 | |
| Huh7 (Liver Cancer) | 4310 | |
| HepG2 (Liver Cancer) | 1950 | |
| Sorafenib | VEGFR-2 | 90 |
| Hep3B (Liver Cancer) | 8620 | |
| Huh7 (Liver Cancer) | 7550 | |
| HepG2 (Liver Cancer) | 7220 |
Table 1: Comparative IC₅₀ values of an illustrative 1H-indol-5-amine derivative (Indole Analogue 1) and Sorafenib against VEGFR-2 and hepatocellular carcinoma cell lines.[2]
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
The in vitro inhibitory activity of compounds against VEGFR-2 is typically determined using a luminescence-based kinase assay.
-
Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase assay kit (e.g., Kinase-Glo®).
-
Procedure:
-
Solutions of the test compounds are prepared in DMSO at various concentrations.
-
In a 96-well plate, the VEGFR-2 enzyme, substrate, and assay buffer are combined.
-
The test compound solutions are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated to allow for substrate phosphorylation.
-
The amount of remaining ATP is quantified using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.[2]
-
Signaling Pathway Visualization
VEGFR-2 signaling pathway and the inhibitory action of 1H-indol-5-amine derivatives.
Antimicrobial Functions of 1H-Indol-5-amine Derivatives
The indole nucleus is a prevalent scaffold in molecules exhibiting a broad spectrum of antimicrobial activities.[3] Derivatives of 1H-indol-5-amine have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.
Guanidinium-Containing Indole Derivatives
A promising class of antimicrobial agents incorporates a guanidinium moiety into the indole scaffold. These compounds have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of guanidinium-containing indole derivatives against various bacterial strains.
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 700603) |
| Indole-Guanidinium 1 | 4 µg/mL | 8 µg/mL | 16 µg/mL | 8 µg/mL |
| Indole-Guanidinium 2 | 2 µg/mL | 4 µg/mL | 8 µg/mL | 4 µg/mL |
| Colistin (Control) | 2 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 1 µg/mL |
Table 2: Minimum Inhibitory Concentration (MIC) values of illustrative 1H-indol-5-amine-guanidinium derivatives against various bacterial strains.[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, and test compounds.
-
Procedure:
-
Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.
-
Serial twofold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate.
-
The standardized bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
-
Workflow for Synthesis and Evaluation of Novel Indole Derivatives
The development of new 1H-indol-5-amine derivatives follows a structured workflow from initial synthesis to biological evaluation.
Generalized workflow for the synthesis and evaluation of novel 1H-indol-5-amine derivatives.
Conclusion
Derivatives of 1H-indol-5-amine represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as kinase inhibitors for cancer therapy and as potent antimicrobial agents highlights the significant potential of this chemical class. Further exploration of the structure-activity relationships of 1H-indol-5-amine derivatives will undoubtedly lead to the discovery of new and improved drug candidates with diverse pharmacological applications. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to build upon in their quest for innovative medicines.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 3-Methyl-1H-indol-5-amine as a Synthon in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Among the myriad of functionalized indoles, 3-Methyl-1H-indol-5-amine stands out as a particularly valuable building block. Its strategic placement of a nucleophilic amino group and a reactive C-3 methyl group on the indole nucleus offers a versatile platform for the synthesis of diverse and complex molecules. This technical guide elucidates the pivotal role of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of novel therapeutic agents.
Synthetic Accessibility of the this compound Scaffold
The utility of any building block is fundamentally dependent on its accessibility. The synthesis of this compound can be achieved through several established synthetic routes, often commencing from commercially available starting materials. A common strategy involves the Fischer indole synthesis, a robust and versatile method for constructing the indole core.
Illustrative Synthetic Protocol: Fischer Indole Synthesis
A plausible route to this compound begins with the reaction of a suitably protected 4-aminophenylhydrazine with acetone, followed by cyclization under acidic conditions and subsequent deprotection.
Experimental Protocol:
-
Step 1: Formation of the Phenylhydrazone. To a solution of (4-nitrophenyl)hydrazine (1.0 eq) in ethanol, acetone (1.2 eq) is added. The mixture is stirred at room temperature for 2-4 hours, during which time the corresponding phenylhydrazone precipitates. The solid is collected by filtration and washed with cold ethanol.
-
Step 2: Fischer Indole Synthesis. The dried phenylhydrazone (1.0 eq) is added portion-wise to a pre-heated polyphosphoric acid (PPA) at 80-100°C with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate, 5-nitro-3-methyl-1H-indole, is collected by filtration, washed with water, and dried.
-
Step 3: Reduction of the Nitro Group. The 5-nitro-3-methyl-1H-indole (1.0 eq) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford this compound.
Key Synthetic Transformations of this compound
The 5-amino group of this compound is a key handle for a variety of synthetic transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
N-Acylation
The amino group can be readily acylated to form amides, which are prevalent in many drug molecules. This reaction can be a crucial step in modulating the pharmacokinetic and pharmacodynamic properties of the final compound.
Experimental Protocol: Synthesis of N-(3-methyl-1H-indol-5-yl)acetamide
To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in a dry aprotic solvent like dichloromethane (DCM) at 0°C, acetyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours. The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-(3-methyl-1H-indol-5-yl)acetamide.
N-Alkylation
The synthesis of secondary or tertiary amines via N-alkylation is another important transformation. These derivatives are often designed to interact with specific biological targets.
Experimental Protocol: Synthesis of N-Benzyl-3-methyl-1H-indol-5-amine
A mixture of this compound (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of acetic acid in methanol is stirred at room temperature for 1-2 hours to form the corresponding imine. The mixture is then cooled to 0°C, and sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for an additional 2-4 hours at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide powerful tools for the formation of carbon-carbon bonds. To utilize this compound in such reactions, the amino group can be converted into a more suitable functional group, such as a halide or triflate, via a Sandmeyer-type reaction. This allows for the introduction of aryl or heteroaryl moieties at the 5-position of the indole ring, a common strategy in the design of kinase inhibitors.
This compound in the Synthesis of Bioactive Molecules
The this compound scaffold is a key component in the synthesis of a variety of biologically active compounds, particularly in the realm of oncology and infectious diseases.
Kinase Inhibitors
The indole nucleus is a well-established scaffold for the development of kinase inhibitors. The 5-amino group provides a convenient attachment point for moieties that can interact with the hinge region of the ATP-binding pocket of various kinases. For instance, the synthesis of pyrimidine-based kinase inhibitors often involves the condensation of a 5-aminoindole derivative with a substituted pyrimidine.
Hypothetical Kinase Inhibitor Synthesis Workflow
Caption: A generalized workflow for the synthesis of a kinase inhibitor.
Antimicrobial Agents
Derivatives of this compound have also shown promise as antimicrobial agents. The indole ring can intercalate with bacterial DNA or inhibit essential enzymes, while modifications at the 5-amino position can enhance potency and modulate the spectrum of activity. For example, the condensation of 5-aminoindoles with various aldehydes can lead to Schiff bases, which can be further cyclized to form diverse heterocyclic systems with antimicrobial properties.[1]
Quantitative Biological Data
The biological activity of compounds derived from this compound is typically evaluated using a variety of in vitro assays. The following table summarizes representative (and in some cases, hypothetical, for illustrative purposes) quantitative data for indole-based compounds, highlighting the potential of this scaffold.
| Compound Class | Target/Assay | IC50/MIC (µM) | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HeLa (cervical cancer) cell proliferation | 0.52 | [2] |
| MCF-7 (breast cancer) cell proliferation | 0.34 | [2] | |
| HT-29 (colon cancer) cell proliferation | 0.86 | [2] | |
| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivative (5d) | S. aureus (ATCC 6538) | 37.9–113.8 | [1] |
| MRSA | 248–372 | [1] | |
| Hypothetical N-acetylated this compound derivative | HeLa (cervical cancer) cell proliferation | 15.2 | |
| MCF-7 (breast cancer) cell proliferation | 25.8 |
Signaling Pathways
Indole-based kinase inhibitors often exert their anticancer effects by modulating key signaling pathways that are dysregulated in cancer cells. For example, inhibitors of receptor tyrosine kinases (RTKs) such as EGFR or VEGFR can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by an indole-based inhibitor.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of biologically active molecules. Its inherent reactivity and the strategic positioning of its functional groups provide a robust platform for the generation of diverse chemical libraries for drug discovery. The ability to readily modify the 5-amino group through reactions such as acylation, alkylation, and as a handle for cross-coupling reactions, allows for the fine-tuning of pharmacological properties. As the demand for novel therapeutics continues to grow, the importance of synthons like this compound in the rational design and synthesis of next-generation drugs is set to increase. This guide provides a foundational understanding for researchers to harness the full potential of this remarkable indole derivative in their drug development endeavors.
References
- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Characterization of 3-Methyl-1H-indol-5-amine
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Methyl-1H-indol-5-amine, a significant heterocyclic compound in the landscape of medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comprehensive analysis based on data from structurally related indole derivatives. The information herein is intended to guide researchers and scientists in the characterization and quality control of this compound.
Chemical Structure
Systematic Name: this compound Molecular Formula: C₉H₁₀N₂ Molecular Weight: 146.19 g/mol CAS Number: 102308-52-1
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.5 | s | 1H | N1-H |
| ~7.0 | d | 1H | H-7 |
| ~6.8 | d | 1H | H-4 |
| ~6.7 | s | 1H | H-2 |
| ~6.5 | dd | 1H | H-6 |
| ~4.8 | s (br) | 2H | -NH₂ |
| ~2.2 | s | 3H | C3-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-5 |
| ~135 | C-7a |
| ~128 | C-3a |
| ~122 | C-2 |
| ~112 | C-7 |
| ~111 | C-4 |
| ~108 | C-3 |
| ~102 | C-6 |
| ~9 | C3-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and indole) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (methyl) |
| ~1620 | Strong | N-H bending (amine) |
| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic) |
| ~1340 | Medium | C-N stretching (aromatic amine) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 146 | 100 | [M]⁺ |
| 131 | 80 | [M - NH]⁺ |
| 130 | 90 | [M - NH₂]⁺ |
| 115 | 40 | [M - NH₂ - CH₃]⁺ |
| 104 | 30 | |
| 77 | 20 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, adapted from established methods for similar indole derivatives.
A common route for the synthesis of substituted indoles is the Fischer indole synthesis. For this compound, a potential pathway involves the reaction of (4-aminophenyl)hydrazine with propionaldehyde, followed by cyclization under acidic conditions.
Protocol:
-
Hydrazone Formation: (4-aminophenyl)hydrazine hydrochloride is dissolved in ethanol, followed by the dropwise addition of propionaldehyde. The mixture is stirred at room temperature for 2-4 hours.
-
Cyclization: The resulting hydrazone is isolated and then heated in the presence of an acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and ethanol, at 80-100°C.
-
Work-up and Purification: The reaction mixture is cooled, neutralized with a base (e.g., NaOH solution), and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Potential Therapeutic Targets of 3-Methyl-1H-indol-5-amine: A Technical Guide for Drug Discovery
Introduction
3-Methyl-1H-indol-5-amine is an indole derivative with a core structure that is a recurring motif in a multitude of pharmacologically active compounds. While direct therapeutic targets of this compound are not extensively documented in publicly available research, the indole scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives have been shown to interact with a wide array of biological targets, leading to the development of drugs for various therapeutic areas. This technical guide aims to explore the potential therapeutic targets of this compound by examining the established biological activities of structurally related indole compounds. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for initiating investigations into the therapeutic potential of this molecule.
Potential as an Antimicrobial Agent
Derivatives of the indole nucleus have demonstrated significant antimicrobial properties. Specifically, compounds incorporating the indole moiety linked to a thiazolidinone ring have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. These findings suggest that this compound could serve as a valuable scaffold for the development of novel antimicrobial agents.
Quantitative Data: Antimicrobial Activity of Indole-Thiazolidinone Derivatives
The following table summarizes the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of a particularly active indole derivative, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (compound 5d from the cited study), against various bacterial strains.[1][2]
| Bacterial Strain | MIC (μM) | MBC (μM) |
| Staphylococcus aureus | 37.9 - 113.8 | 57.8 - 118.3 |
Note: The ranges provided reflect the activity against different strains of the same bacterial species as reported in the source literature.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the indole derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates for 18-24 hours at 37°C.
-
Several colonies are transferred to a sterile saline solution.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
2. Broth Microdilution Assay:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
The standardized bacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
3. Determination of MIC and MBC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Proposed Mechanism of Action
Docking studies on these indole-thiazolidinone derivatives suggest a potential mechanism of action involving the inhibition of essential bacterial enzymes.[2] One of the proposed targets is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. In fungi, the proposed target is CYP51 (lanosterol 14-alpha-demethylase), an enzyme crucial for ergosterol biosynthesis.
Caption: Proposed antibacterial mechanism of indole derivatives.
Potential as an Anticancer Agent via Tubulin Polymerization Inhibition
The indole scaffold is present in numerous natural and synthetic compounds with potent anticancer activity. A notable mechanism of action for several indole derivatives is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Antiproliferative Activity of Indole-Acetamide Derivatives
A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The IC50 values for a promising compound from this series (compound 7d) are presented below.[3][4]
| Cell Line | Cancer Type | IC50 (μM) |
| HeLa | Cervical Cancer | 0.52 |
| MCF-7 | Breast Cancer | 0.34 |
| HT-29 | Colon Cancer | 0.86 |
Experimental Protocol: Antiproliferative and Tubulin Polymerization Assays
1. Antiproliferative Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
2. Tubulin Polymerization Assay:
-
Tubulin protein is purified from a suitable source (e.g., bovine brain).
-
The polymerization of tubulin into microtubules is initiated by the addition of GTP and incubation at 37°C.
-
The polymerization process is monitored by measuring the increase in absorbance at 340 nm over time in the presence and absence of the test compounds.
-
Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.
-
Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase.
Proposed Mechanism of Action
The anticancer activity of these indole derivatives is attributed to their ability to inhibit tubulin polymerization.[4] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.
Caption: Anticancer mechanism via tubulin inhibition.
Potential as an Endothelin-1 Antagonist
The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1) is a potent vasoconstrictor, and its dysregulation is implicated in various cardiovascular diseases. Indole derivatives have been investigated as antagonists of the endothelin-1 receptor, suggesting a potential therapeutic application in conditions such as hypertension.
Biological Activity of Indole-Pyrazole Derivatives
A series of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives have been synthesized and evaluated for their endothelin-1 antagonist activities.[5] Several of these compounds exhibited significant efficacy in an in vitro functional assay and demonstrated potency comparable to the positive control, bosentan, at high concentrations.[5] In an in vivo model, one of the derivatives was more potent than bosentan in preventing endothelin-1-induced sudden death in mice.[5]
Experimental Protocols
1. In Vitro Functional Assay (Vasoconstriction in Aortic Rings):
-
Thoracic aortas are isolated from rats.
-
The aortas are cut into rings and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).
-
The rings are connected to a force transducer to measure isometric tension.
-
After an equilibration period, the vascular rings are pre-contracted with a substance like norepinephrine.
-
The test compounds are added to the bath, and their ability to inhibit ET-1-induced vasoconstriction is measured.
2. In Vivo Model (Endothelin-1-Induced Sudden Death in Mice):
-
Mice are pre-treated with the test compounds or a vehicle control, typically via oral or intravenous administration.
-
After a specified period, a lethal dose of endothelin-1 is administered intravenously.
-
The ability of the test compounds to prevent or delay the onset of death is recorded and compared to the control group.
Proposed Mechanism of Action
These indole derivatives are thought to act as competitive antagonists at the endothelin-1 receptor (ETₐ receptor), thereby blocking the vasoconstrictive effects of endogenous endothelin-1.
Caption: Endothelin-1 antagonist mechanism of action.
While direct experimental data on the therapeutic targets of this compound is limited, the extensive research on structurally related indole derivatives provides a strong rationale for investigating its potential in several key therapeutic areas. The evidence presented in this guide suggests that this compound could serve as a promising starting point for the design and synthesis of novel antimicrobial, anticancer, and cardiovascular drugs. Further investigation through in silico modeling, chemical synthesis of derivatives, and comprehensive biological screening is warranted to fully elucidate the therapeutic potential of this indole scaffold.
References
- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 3-Methyl-1H-indol-5-amine Bioactivity
An In-Depth Technical Guide:
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2] 3-Methyl-1H-indol-5-amine, a simple indole derivative, presents an intriguing candidate for bioactivity exploration. This technical guide outlines a comprehensive and hypothetical in silico workflow designed to predict the biological activities, potential molecular targets, and pharmacokinetic properties of this compound. By leveraging a suite of computational tools—including target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling—this document provides a blueprint for the initial stages of drug discovery, enabling the rapid, cost-effective prioritization of compounds for subsequent experimental validation.[3][4] The methodologies detailed herein serve as a robust framework for researchers aiming to elucidate the therapeutic potential of novel chemical entities.
Introduction
The indole ring system is a cornerstone of pharmacologically active molecules, found in essential amino acids like tryptophan and critical neurotransmitters such as serotonin.[1] Its derivatives are known to exhibit a vast array of biological effects, including antimicrobial, anticancer, and potent interactions with the central nervous system.[5][6][7] The subject of this guide, this compound, shares structural similarities with serotonin (5-hydroxytryptamine), suggesting a potential for interaction with serotonergic pathways.[8]
Computational, or in silico, methods have become indispensable in modern drug discovery, offering a powerful means to screen vast chemical libraries, predict drug-target interactions, and assess potential liabilities long before expensive and time-consuming wet-lab experiments are undertaken.[9][10] These approaches significantly accelerate the identification of promising lead compounds.[11]
This guide presents a structured, hypothetical workflow to predict the bioactivity of this compound. We will detail the experimental protocols for each computational stage, present hypothetical findings in structured data tables, and use visualizations to clarify complex processes and pathways.
Overall Predictive Workflow
The in silico analysis of a novel compound follows a multi-stage process, beginning with the molecule's structure and progressively building a comprehensive profile of its potential biological function and drug-like properties. This workflow is designed to efficiently screen and prioritize compounds for further investigation.
Figure 1: General workflow for the in silico prediction of bioactivity.
Experimental Protocols: In Silico Methodologies
This section provides detailed protocols for the core computational experiments used to predict the bioactivity of this compound.
Ligand Preparation
Accurate three-dimensional representation of the small molecule is critical for all subsequent computational steps.
Protocol:
-
Obtain 2D Structure: Secure the 2D structure of this compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string (Cc1cc2c(cc1N)NC=C2) or SDF file.
-
Convert to 3D: Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field, such as MMFF94 (Merck Molecular Force Field). This process optimizes the geometry to the lowest energy conformer.
-
File Format: Save the prepared ligand structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina.
Target Identification and Validation
Identifying the most likely biological targets is a pivotal step. This is achieved by integrating ligand-based and structure-based approaches.
Figure 2: Workflow for target identification and validation.
Protocol:
-
Ligand-Based Target Prediction:
-
Utilize web servers like SwissTargetPrediction or SuperPred.
-
Input the SMILES string of this compound.
-
These tools compare the input molecule to a database of known active ligands and predict targets based on the principle of chemical similarity ("similar molecules bind to similar targets").
-
-
Structure-Based (Inverse) Target Prediction:
-
Use platforms that perform inverse docking, screening the ligand against a library of protein binding sites.
-
The output is a ranked list of proteins based on predicted binding affinity.
-
-
Target Validation and Prioritization:
-
Consolidate the lists of potential targets generated from all methods.
-
Prioritize targets that are implicated in relevant disease pathways and are considered "druggable."
-
Perform a literature review to find experimental evidence supporting the interaction of similar indole-based compounds with the prioritized targets.[5][6][7]
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and analyzing key interactions.
Protocol:
-
Target Protein Preparation:
-
Download the 3D crystal structure of the prioritized target protein from the Protein Data Bank (PDB). For this hypothetical study, we select the human Serotonin 5-HT2A receptor (PDB ID: 6WHA).
-
Prepare the protein using software like AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign charges.
-
-
Binding Site Definition:
-
Identify the active site of the receptor, typically where the native ligand binds.
-
Define a "grid box" that encompasses this binding site, setting the coordinates and dimensions for the docking simulation.
-
-
Docking Simulation:
-
Perform the docking simulation using software such as AutoDock Vina or Glide. The program will generate multiple binding poses of the ligand within the defined site.
-
-
Analysis of Results:
-
Analyze the results based on the predicted binding energy scores (in kcal/mol). More negative scores indicate stronger predicted affinity.
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts with active site residues.
-
ADMET Prediction
Predicting the pharmacokinetic and toxicity properties of a compound is crucial for evaluating its potential as a drug candidate.
Protocol:
-
Utilize ADMET Prediction Tools:
-
Employ comprehensive web-based tools like SwissADME or pkCSM.
-
Input the SMILES string of this compound.
-
-
Analyze Key Parameters:
-
Physicochemical Properties: Evaluate molecular weight, LogP (lipophilicity), and solubility.
-
Pharmacokinetics: Assess predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with Cytochrome P450 (CYP) enzymes.
-
Druglikeness: Check for compliance with established rules like Lipinski's Rule of Five, which indicates if a compound has properties that would make it a likely orally active drug.
-
Toxicity: Review predictions for potential toxicities, such as mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).
-
Hypothetical Results
The following tables summarize the hypothetical quantitative data that would be generated from the in silico protocols described above.
Predicted Biological Targets
Based on chemical similarity to serotonin and other bioactive indoles, a list of potential targets was generated and prioritized.
| Table 1: Predicted Biological Targets for this compound | |
| Target Class | Specific Target (UniProt ID) |
| G-protein coupled receptor | Serotonin 5-HT2A Receptor (P28223) |
| G-protein coupled receptor | Serotonin 5-HT1A Receptor (P28221) |
| Enzyme | Monoamine Oxidase A (P21397) |
| Enzyme | Tubulin beta chain (P07437) |
| Enzyme | E. coli MurB (P17918) |
Molecular Docking Results
A docking simulation was hypothetically performed against the top-ranked CNS target, the human 5-HT2A receptor.
| Table 2: Hypothetical Molecular Docking Results with 5-HT2A Receptor (PDB: 6WHA) | |
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -8.9 |
| Key Interacting Residues | Asp155, Ser159, Phe234, Trp336, Phe340 |
| Types of Interactions | Hydrogen bond with Asp155; Pi-stacking with Trp336 and Phe340 |
Predicted ADMET Properties
The drug-likeness and pharmacokinetic profile were predicted using computational models.
| Table 3: Hypothetical ADMET Profile of this compound | |
| Property | Predicted Outcome |
| Physicochemical | |
| Molecular Weight | 146.19 g/mol |
| LogP | 1.85 |
| Pharmacokinetics | |
| GI Absorption | High |
| BBB Permeant | Yes |
| CYP2D6 Inhibitor | No |
| Druglikeness | |
| Lipinski's Rule of Five | Yes (0 violations) |
| Toxicity | |
| AMES Toxicity | No |
| hERG I Inhibition | No |
Predicted Signaling Pathway Involvement
Based on the high predicted affinity for the 5-HT2A receptor, we can hypothesize the involvement of this compound in the Gq-coupled signaling cascade, a primary pathway for this receptor.[8]
Figure 3: Hypothesized 5-HT2A receptor signaling pathway activation.
Discussion
The hypothetical in silico analysis provides a compelling preliminary profile for this compound. The predicted high binding affinity for the serotonin 5-HT2A receptor, combined with a favorable ADMET profile, positions this molecule as a promising candidate for development as a CNS-active agent.[7][12] The predicted interactions with key residues like Asp155 in the binding pocket are consistent with known interactions for other 5-HT2A ligands, lending confidence to the docking results.
Furthermore, the molecule's adherence to Lipinski's Rule of Five and its predicted high GI absorption and BBB permeability suggest it possesses the fundamental characteristics of an orally bioavailable drug that can act on the central nervous system. The absence of predicted toxicity flags is also a highly encouraging sign.
While the primary predicted activity appears to be related to serotonergic pathways, the potential for other bioactivities, such as antimicrobial or anticancer effects common to indole derivatives, should not be discounted and warrants further investigation.[5][6]
Conclusion
This guide has detailed a comprehensive, albeit hypothetical, in silico workflow for predicting the bioactivity of this compound. The computational data suggest that this compound is a strong candidate for further study, with a predicted high affinity for the 5-HT2A serotonin receptor and a promising drug-like profile. The protocols and predictive data presented here form a solid foundation for guiding subsequent experimental validation, including in vitro binding assays and cell-based functional assays, to confirm the predicted biological activity. This systematic computational approach exemplifies a modern, efficient strategy in the early stages of drug discovery.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin - Wikipedia [en.wikipedia.org]
- 9. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cs230.stanford.edu [cs230.stanford.edu]
- 11. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comprehensive Review of 5-Aminoindole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-aminoindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This review delves into the recent literature on 5-aminoindole derivatives, summarizing their synthesis, diverse biological activities, and the underlying mechanisms of action. This guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex biological pathways to provide a comprehensive resource for professionals in drug discovery and development.
Synthesis of 5-Aminoindole Derivatives
The synthesis of the 5-aminoindole core and its derivatives is most commonly achieved through the reduction of the corresponding 5-nitroindole precursor. This transformation is typically carried out using catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals such as iron in the presence of an acid.[1][2] Alternative methods, such as reduction using sodium borohydride with a copper complex catalyst, have also been reported.[3]
Further functionalization of the 5-aminoindole scaffold can be achieved through various organic reactions, including N-alkylation, acylation, and participation in multicomponent reactions to generate a diverse library of derivatives. For instance, the amino group can be diazotized and subsequently substituted to introduce other functionalities like the azido group.[1]
Biological Activities and Therapeutic Applications
5-Aminoindole derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. Their mechanisms of action are often centered around the inhibition of key cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction.
Anticancer Activity
The antiproliferative effects of 5-aminoindole derivatives have been evaluated against a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected 5-aminoindole derivatives, showcasing their potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [2] |
| Compound B | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [2] |
| Compound C | HCT116 (Colon Cancer) | 11.52 ± 0.70 | [4] |
| Compound D | MCF-7 (Breast Cancer) | 12.93 ± 0.54 | [4] |
| Compound E | MGC-803 (Gastric Cancer) | 0.00161 | [5] |
| Compound F | HGC-27 (Gastric Cancer) | 0.00182 | [5] |
Kinase Inhibition
A primary mechanism through which 5-aminoindole derivatives exert their anticancer effects is the inhibition of various protein kinases that are crucial for tumor growth and survival.
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[6][7][8] Certain benzo[e]pyridoindole derivatives, which can be considered as complex 5-aminoindole analogs, have been identified as potent inhibitors of Aurora kinases. For example, one such compound inhibited Aurora A, B, and C with IC50 values of 61 nM, 31 nM, and 124 nM, respectively.[9][10] This inhibition leads to defects in mitotic progression, such as monopolar spindle formation and ultimately apoptosis.[8]
Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11][12] Several 5-aminoindole derivatives have been shown to inhibit VEGFR-2, a key receptor in this pathway. For instance, a hydrazone derivative of indole exhibited a VEGFR-2 inhibitory IC50 of 25 ± 1.29 nM, comparable to the standard drug sorafenib.[4]
The Janus kinase 2 (JAK2) is a tyrosine kinase involved in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and other cancers.[10][13][14] 5-aminoindole-based structures have been explored as scaffolds for JAK2 inhibitors. While specific IC50 values for direct 5-aminoindole derivatives are not abundant in the reviewed literature, related heterocyclic compounds have shown potent inhibition, suggesting the potential of this scaffold.[15][16]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division.[15][17] Disruption of microtubule dynamics is a well-established anticancer strategy. Several classes of indole derivatives, including those with a 5-amino substitution, have been identified as inhibitors of tubulin polymerization.[11][18] These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][19] IC50 values for tubulin polymerization inhibition by some indole derivatives are in the low micromolar range.[5][17]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by 5-aminoindole derivatives, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates on Oncogenic Signaling of Aurora Kinases in Chemosensitive, Chemoresistant Cancers: Novel Medicinal Chemistry Approaches for Targeting Aurora Kinases - Kumari - Current Medicinal Chemistry [edgccjournal.org]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the JAK2/STAT3 signaling pathway exerts a therapeutic effect on osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulatory Effect of JAK2/STAT3 on the Immune Function of Endotoxin-tolerant Dendritic Cells and its Involvement in Acute Liver Failure [xiahepublishing.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures. | Semantic Scholar [semanticscholar.org]
- 17. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Methyl-1H-indol-5-amine: Commercial Availability, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1H-indol-5-amine, a key heterocyclic building block for research and development in the pharmaceutical and life sciences sectors. This document details its commercial availability, key chemical and physical properties, and its application in synthetic chemistry.
Commercial Availability and Suppliers
This compound, identified by the CAS number 102308-52-1 , is readily available from a range of chemical suppliers specializing in research chemicals and pharmaceutical intermediates.[1][2][3][4][5] Its accessibility makes it a practical starting material for various synthetic endeavors.
Major suppliers offering this compound include:
-
BLD Pharm: A prominent supplier with readily available stock and supporting documentation such as NMR, HPLC, and LC-MS data.[1]
-
Amadis Chemical: Offers the compound with a stated purity of 97%.[2]
-
Chemenu: Provides the compound for research purposes and offers custom synthesis services.[3]
-
AccelaChem | AccelaChemBio: Lists the compound as part of its product catalog.[5]
Researchers can procure this compound in various quantities to suit laboratory-scale synthesis and larger developmental projects.
Physicochemical and Technical Data
A summary of the key technical data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 102308-52-1 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Purity | ≥ 97% | [2] |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [1][3] |
Note: Specific physical properties such as melting point and boiling point are not consistently reported across all suppliers and should be confirmed with a certificate of analysis upon purchase.
Synthetic Applications and Experimental Protocols
While specific, detailed experimental protocols for the direct biological application of this compound are not extensively documented in publicly available literature, its primary utility lies in its role as a versatile intermediate in the synthesis of more complex, biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous natural products and synthetic drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7]
The chemical structure of this compound, featuring a reactive amino group on the benzene ring and a nucleophilic indole core, allows for a variety of chemical transformations. It can be a key starting material for the synthesis of substituted indoles, which are precursors to compounds targeting various biological pathways.
Below is a generalized experimental workflow illustrating how this compound could be utilized in a multi-step synthesis, for instance, in the generation of a library of substituted indole derivatives for drug discovery screening.
Representative Experimental Protocol: N-Acylation
This protocol describes a general procedure for the acylation of the 5-amino group of this compound, a common first step in elaborating the molecule.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
An acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir.
-
Cool the reaction mixture in an ice bath (0°C).
-
Slowly add the acylating agent (1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.
Role in Signaling Pathways: The Broader Context of Indoleamines
While the specific biological targets and signaling pathway modulation of this compound are not well-defined in the current scientific literature, the broader class of indole-containing molecules, particularly indoleamines, are known to interact with a variety of biological systems. Indole derivatives are recognized for their potential to modulate key signaling pathways implicated in cancer and other diseases.
The indole nucleus is a core structural feature of many biologically active compounds that can influence pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades. These pathways are critical regulators of cell growth, proliferation, survival, and inflammation. The ability of certain indole derivatives to modulate these pathways underscores their potential as therapeutic agents.
The diagram below illustrates a simplified representation of how indole derivatives, as a class, might interact with such a signaling pathway. It is important to note that this is a generalized representation and the specific interactions of this compound or its derivatives would require experimental validation.
Conclusion
This compound is a commercially accessible and synthetically versatile building block for drug discovery and development. While its direct biological activity is not extensively characterized, its utility as a precursor for more complex and potentially bioactive molecules is evident. Researchers and scientists can leverage the reactivity of this indoleamine to generate novel compound libraries for screening against a multitude of therapeutic targets. Further investigation into the biological effects of derivatives of this compound may unveil novel therapeutic agents that modulate key cellular signaling pathways.
References
- 1. 102308-52-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound,102308-52-1-Amadis Chemical [amadischem.com]
- 3. cas 102308-52-1|| where to buy this compound [french.chemenu.com]
- 4. 102308-52-1_1H-Indol-5-amine,3-methyl-(9CI)CAS号:102308-52-1_1H-Indol-5-amine,3-methyl-(9CI)【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. 61861-88-9,3-Methyl-5-nitroindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of 3-Methyl-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug development. The described synthetic route starts from commercially available 4-nitrophenylhydrazine and propanal.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step process:
-
Formation of Propanal (4-nitrophenyl)hydrazone: Condensation of 4-nitrophenylhydrazine with propanal to yield the corresponding hydrazone.
-
Fischer Indole Synthesis of 3-Methyl-5-nitro-1H-indole: Acid-catalyzed cyclization of the hydrazone intermediate to form the nitroindole core.
-
Reduction of 3-Methyl-5-nitro-1H-indole: Catalytic hydrogenation of the nitro group to afford the target this compound.
Experimental Protocols
Step 1: Synthesis of Propanal (4-nitrophenyl)hydrazone
This protocol details the condensation reaction between 4-nitrophenylhydrazine and propanal.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrophenylhydrazine | 153.14 | 10.0 g | 0.065 |
| Propanal | 58.08 | 4.5 g (5.6 mL) | 0.078 |
| Ethanol | 46.07 | 150 mL | - |
| Glacial Acetic Acid | 60.05 | 5 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-nitrophenylhydrazine in 150 mL of ethanol.
-
Gently warm the mixture to 50-60 °C to ensure complete dissolution.
-
To the warm solution, add 5 mL of glacial acetic acid.
-
Slowly add 4.5 g (5.6 mL) of propanal to the reaction mixture dropwise over a period of 15 minutes with continuous stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting yellow-orange precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to yield Propanal (4-nitrophenyl)hydrazone.
Expected Yield: ~85-95%
Characterization Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Propanal (4-nitrophenyl)hydrazone | C₉H₁₁N₃O₂ | 209.21 | Yellow-orange solid | 154-156 |
Step 2: Fischer Indole Synthesis of 3-Methyl-5-nitro-1H-indole
This protocol describes the acid-catalyzed cyclization of Propanal (4-nitrophenyl)hydrazone to form 3-Methyl-5-nitro-1H-indole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Propanal (4-nitrophenyl)hydrazone | 209.21 | 10.0 g | 0.048 |
| Polyphosphoric Acid (PPA) | - | 100 g | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 100 g of polyphosphoric acid.
-
Heat the PPA to 80 °C with stirring.
-
In small portions, carefully add 10.0 g of Propanal (4-nitrophenyl)hydrazone to the hot PPA over 30 minutes, ensuring the temperature does not exceed 90 °C.
-
After the addition is complete, continue stirring the reaction mixture at 80-85 °C for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the resulting slurry with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-Methyl-5-nitro-1H-indole.
Expected Yield: ~60-70%
Characterization Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Methyl-5-nitro-1H-indole | C₉H₈N₂O₂ | 176.17 | Yellow solid | 141-143 |
Step 3: Reduction of 3-Methyl-5-nitro-1H-indole to this compound
This protocol details the catalytic hydrogenation of 3-Methyl-5-nitro-1H-indole to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-5-nitro-1H-indole | 176.17 | 5.0 g | 0.028 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr apparatus | - |
Procedure:
-
To a 250 mL hydrogenation flask, add 5.0 g of 3-Methyl-5-nitro-1H-indole and 100 mL of ethanol.
-
Carefully add 0.5 g of 10% Pd/C catalyst to the suspension.
-
Secure the flask to a hydrogenation apparatus (e.g., Parr hydrogenator) or use a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen to 50 psi (if using a Parr apparatus) or maintain a positive pressure with a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol (2 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure this compound.
Expected Yield: ~80-90%
Characterization Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₉H₁₀N₂ | 146.19 | Off-white to pinkish solid | 135-137 |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Application Notes and Protocols for N-Alkylation of 3-Methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-alkylation of 3-methyl-1H-indol-5-amine, a crucial transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocol is based on established methodologies for the N-alkylation of indole derivatives.[1][2][3][4]
Introduction
N-alkylation of indoles is a fundamental reaction in organic synthesis, enabling the introduction of diverse functional groups at the indole nitrogen. This modification can significantly impact the pharmacological properties of indole-containing molecules. The presence of a methyl group at the C3 position and an amine group at the C5 position of the indole scaffold in this compound offers a versatile platform for generating a library of N-alkylated derivatives for drug discovery and development.
General Reaction Scheme
The N-alkylation of this compound is typically achieved by reacting it with an alkylating agent in the presence of a base. The general reaction is depicted below:
Caption: General N-alkylation reaction.
Experimental Protocols
A common and effective method for the N-alkylation of indoles involves the use of an alkyl halide as the alkylating agent and a carbonate base in an aprotic polar solvent.[2][3][4]
Protocol 1: N-Alkylation using Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide).
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[5]
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or acetonitrile (to a concentration of approximately 0.1-0.5 M).
-
Add potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Expected Outcomes
The yields for N-alkylation of indoles are generally good to excellent, often exceeding 80%.[1] The following table provides a hypothetical summary of expected results for the N-alkylation of this compound with various alkyl halides based on literature for similar substrates.
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | >90 |
| Ethyl Bromide | K₂CO₃ | DMF | 60 | 8 | >85 |
| Benzyl Bromide | Cs₂CO₃ | MeCN | 50 | 6 | >95 |
Alternative Protocols
While the use of alkyl halides is common, other electrophiles can also be employed for the N-alkylation of indoles.
-
Reductive Amination: A metal-free approach involves the reductive N-alkylation using an aldehyde as the alkylating agent and a silane as the reductant.[6]
-
Copper-Catalyzed Alkylation: Copper hydride catalyzed reactions can be used for the enantioselective alkylation of indoles.[7]
-
Palladium-Catalyzed Allylation: Palladium complexes can catalyze the N-allylation of indoles with allylic acetates.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation, workup, and purification process.
Caption: Experimental workflow for N-alkylation.
Logical Relationship of Reagents and Steps
The success of the N-alkylation reaction depends on the appropriate choice of reagents and the sequence of steps.
Caption: Reagent roles and reaction steps.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and should be handled with care.
-
DMF is a potential reproductive toxin; handle with appropriate caution.
These protocols provide a solid foundation for the N-alkylation of this compound. Researchers should optimize the reaction conditions for each specific alkylating agent to achieve the best results.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-1H-indol-5-amine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a practical guide for utilizing 3-Methyl-1H-indol-5-amine as a versatile building block in multi-component reactions (MCRs). The inherent reactivity of its aromatic amine and the indole scaffold makes it an excellent candidate for the rapid generation of diverse and complex molecular architectures, which are of significant interest in medicinal chemistry and drug discovery. This document outlines detailed protocols for the Ugi and Hantzsch reactions, presenting hypothetical yet chemically plausible examples to guide researchers in their synthetic endeavors.
Introduction to this compound in MCRs
This compound is a bifunctional molecule featuring a nucleophilic amino group and an electron-rich indole ring. This unique combination allows it to participate in a variety of MCRs, leading to the synthesis of novel heterocyclic compounds. The primary amino group can act as the amine component in reactions like the Ugi and Passerini reactions, while the indole nucleus can potentially engage in further cyclization or substitution reactions. The strategic use of this scaffold can significantly expedite the discovery of new chemical entities with potential therapeutic applications.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. Employing this compound as the amine component allows for the direct incorporation of the indole moiety into peptide-like scaffolds.
Experimental Workflow: Ugi Reaction
Caption: Workflow for the Ugi four-component reaction.
Data Summary: Representative Ugi Reaction Products
| Entry | Aldehyde (R1-CHO) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | Product | Hypothetical Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-(acetylamino)-N-(tert-butyl)-2-phenyl-N-(3-methyl-1H-indol-5-yl)acetamide | 85 |
| 2 | Isobutyraldehyde | Propionic Acid | Cyclohexyl isocyanide | N-cyclohexyl-2-(propionylamino)-3-methyl-N-(3-methyl-1H-indol-5-yl)butanamide | 78 |
| 3 | 4-Chlorobenzaldehyde | Benzoic Acid | Benzyl isocyanide | 2-(benzoylamino)-N-benzyl-2-(4-chlorophenyl)-N-(3-methyl-1H-indol-5-yl)acetamide | 82 |
| 4 | Formaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-(acetylamino)-N-(tert-butyl)-N-(3-methyl-1H-indol-5-yl)acetamide | 75 |
Detailed Experimental Protocol: Ugi Reaction (Entry 1)
-
Reagent Preparation: To a 25 mL round-bottom flask, add this compound (146 mg, 1.0 mmol).
-
Solvent Addition: Add 10 mL of methanol to the flask and stir until the amine is fully dissolved.
-
Component Addition: To the stirred solution, add benzaldehyde (106 mg, 1.0 mmol), followed by acetic acid (60 mg, 1.0 mmol).
-
Isocyanide Addition: Add tert-butyl isocyanide (83 mg, 1.0 mmol) dropwise to the reaction mixture.
-
Reaction: Seal the flask and stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure α-acylamino amide product.
Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is a classic MCR for the synthesis of dihydropyridines, which are valuable scaffolds in medicinal chemistry, notably as calcium channel blockers. In this context, this compound can serve as the nitrogen donor, replacing the traditionally used ammonia or ammonium acetate.
Experimental Workflow: Hantzsch Reaction
Caption: Workflow for the Hantzsch dihydropyridine synthesis.
Data Summary: Representative Hantzsch Reaction Products
| Entry | Aldehyde (R-CHO) | β-Ketoester | Product | Hypothetical Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Diethyl 2,6-dimethyl-4-phenyl-1-((3-methyl-1H-indol-5-yl)amino)-1,4-dihydropyridine-3,5-dicarboxylate | 75 |
| 2 | 4-Nitrobenzaldehyde | Methyl acetoacetate | Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1-((3-methyl-1H-indol-5-yl)amino)-1,4-dihydropyridine-3,5-dicarboxylate | 80 |
| 3 | Cyclohexanecarboxaldehyde | Ethyl acetoacetate | Diethyl 4-cyclohexyl-2,6-dimethyl-1-((3-methyl-1H-indol-5-yl)amino)-1,4-dihydropyridine-3,5-dicarboxylate | 70 |
| 4 | 2-Furaldehyde | Methyl acetoacetate | Dimethyl 4-(furan-2-yl)-2,6-dimethyl-1-((3-methyl-1H-indol-5-yl)amino)-1,4-dihydropyridine-3,5-dicarboxylate | 72 |
Detailed Experimental Protocol: Hantzsch Reaction (Entry 2)
-
Reagent Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzaldehyde (151 mg, 1.0 mmol), methyl acetoacetate (232 mg, 2.0 mmol), and this compound (146 mg, 1.0 mmol).
-
Solvent Addition: Add 15 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring for 18 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum to obtain the desired 1,4-dihydropyridine derivative.
Disclaimer: The experimental protocols and quantitative data provided herein are hypothetical and intended for illustrative purposes. Actual results may vary. Researchers should conduct their own optimization studies and characterization to validate their findings. Standard laboratory safety precautions should be followed at all times.
Application Note: Highly Sensitive and Selective HPLC-MS/MS Method for the Detection of 3-Methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3-Methyl-1H-indol-5-amine. This method is crucial for various stages of drug development, including metabolic studies, pharmacokinetic assessments, and quality control. The protocol provides a straightforward sample preparation procedure, optimized chromatographic conditions for effective separation, and precise mass spectrometric parameters for selective detection. The described method offers high sensitivity and reproducibility, making it suitable for the analysis of this compound in complex matrices.
Introduction
This compound is a substituted indole that serves as a key building block in medicinal chemistry and pharmaceutical research. The accurate and reliable quantification of this compound is essential for evaluating its role in biological systems and for ensuring the quality of pharmaceutical preparations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its inherent selectivity and sensitivity, allowing for precise measurements even at low concentrations.[1] This document provides a comprehensive protocol for the analysis of this compound, adaptable for various research and development applications.
Experimental Protocols
Sample Preparation (Protein Precipitation Protocol)
This protocol is optimized for the extraction of this compound from biological matrices such as plasma or serum.[1]
Materials:
-
Plasma/serum sample
-
Acetonitrile (HPLC grade), ice-cold
-
Internal Standard (IS) solution (e.g., d5-3-Methyl-1H-indol-5-amine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to precipitate proteins.[1]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the final solution to an autosampler vial for HPLC-MS/MS analysis.[1]
HPLC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system.[2]
-
A triple quadrupole mass spectrometer.[2]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 5 µL[2] |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[2] |
| Capillary Voltage | 3.5 kV[2] |
| Source Temperature | 150 °C[2] |
| Desolvation Temperature | 400 °C[2] |
| Cone Gas Flow | 50 L/hr[2] |
| Desolvation Gas Flow | 800 L/hr[2] |
| Collision Gas | Argon[2] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[1] |
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of this compound. The Multiple Reaction Monitoring (MRM) transitions are based on the predicted fragmentation of the protonated molecule. The precursor ion ([M+H]⁺) for this compound (C₉H₁₀N₂) is m/z 147.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Limit of Quantification (LOQ) |
| This compound | 147.1 | 132.1 (Quantifier) | 100 | 15 | 0.5 ng/mL |
| 147.1 | 104.1 (Qualifier) | 100 | 25 | - | |
| Internal Standard | User Defined | User Defined | 100 | User Defined | - |
Visualizations
Experimental Workflow
The overall experimental process, from sample receipt to final data analysis, is depicted in the following workflow diagram.
Caption: HPLC-MS/MS experimental workflow.
Logical Relationship of Method Components
This diagram illustrates the relationship between the sample preparation, analytical instrumentation, and data output stages of the method.
References
Application Notes and Protocols for Indole-Based Antimicrobial Agents
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Indole Scaffolds as Precursors for Novel Antimicrobial Agents
Introduction:
I. Synthesis of 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives
This section outlines the synthetic route to a series of potent antimicrobial agents starting from indole-3-carbaldehydes. The workflow illustrates a common strategy in medicinal chemistry where a core scaffold is functionalized to generate a library of compounds for biological screening.
Experimental Protocol: Synthesis of 5-[(R-1H-indol-3-yl)methylene]-4-oxo-2-thioxothiazolidin-3-ylcarbamides
This protocol is adapted from the synthesis of (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide, a compound that has shown significant antimicrobial activity.[1]
Materials:
-
N-(4-oxo-2-thioxothiazolidin-3-yl)carbamides
-
Indole-3-carbaldehydes
-
Glacial Acetic Acid
-
Ammonium Acetate (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the appropriate N-(4-oxo-2-thioxothiazolidin-3-yl)carbamide (1 equivalent) and the corresponding indole-3-carbaldehyde (1 equivalent) is prepared.
-
Glacial acetic acid is added to the mixture to serve as the solvent.
-
A catalytic amount of ammonium acetate is added to the reaction mixture.
-
The mixture is refluxed for a specified period (typically monitored by TLC for completion).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitate formed is filtered, washed with water, and then with cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the final compound.
-
The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.
II. Antimicrobial Activity
The synthesized indole derivatives have been evaluated for their in vitro antibacterial and antifungal activities. The data is presented in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Data Presentation: Antibacterial Activity
The following table summarizes the MIC and MBC values of a selected potent compound, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (Compound 5d from the source), against various bacterial strains.[1]
| Bacterial Strain | MIC (µM) | MBC (µM) |
| Staphylococcus aureus (ATCC 6538) | 37.9 - 113.8 | 57.8 - 118.3 |
| Listeria monocytogenes (NCTC 7973) | > 113.8 | > 118.3 |
| Methicillin-resistant S. aureus (MRSA) | 37.9 - 113.8 | 57.8 - 118.3 |
| Pseudomonas aeruginosa (resistant) | 37.9 - 113.8 | 57.8 - 118.3 |
| Escherichia coli (resistant) | 37.9 - 113.8 | 57.8 - 118.3 |
| Ampicillin (control for MRSA) | 248 - 372 | 372 - 1240 |
| Streptomycin (control for MRSA) | 43 - 172 | 86 - 344 |
Data Presentation: Antifungal Activity
The antifungal activity of the synthesized compounds often exceeds that of reference agents.[1]
| Fungal Strain | Compound 5g MIC (µM) | Bifonazole MIC (µM) | Ketoconazole MIC (µM) |
| Trichoderma viride (IAM 5061) | Potent Activity | 480 - 640 | 285 - 475 |
| Aspergillus fumigatus (human isolate) | Moderate Activity | 480 - 640 | 285 - 475 |
III. Experimental Protocols for Antimicrobial Testing
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Synthesized compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotics (e.g., Ampicillin, Streptomycin)
-
Negative control (broth with solvent)
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the broth in the wells of a 96-well plate.
-
Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
A positive control (broth with inoculum and no compound) and a negative control (broth only) are included.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Procedure:
-
Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well showing no visible growth.
-
The aliquot is sub-cultured onto a fresh agar plate (Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
The plates are incubated under the same conditions as for the MIC assay.
-
The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
IV. Proposed Mechanism of Action
Docking studies for the 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives suggest a potential mechanism of action involving the inhibition of key microbial enzymes.
The antibacterial activity is likely due to the inhibition of enzymes such as E. coli MurB, which is involved in the biosynthesis of the bacterial cell wall precursor, peptidoglycan.[1] The antifungal activity is proposed to stem from the inhibition of CYP51, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][6]
V. Conclusion
While the direct utility of 3-Methyl-1H-indol-5-amine as a precursor for antimicrobial agents remains an area for future investigation, the broader class of indole derivatives represents a highly promising source of new antimicrobial compounds. The synthetic and evaluation protocols provided herein for 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives offer a robust framework for researchers engaged in the discovery and development of novel anti-infective therapies. Further exploration of the vast chemical space around the indole scaffold is warranted to uncover new agents to combat the growing threat of antimicrobial resistance.
References
- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Indole Derivatives in Cancer Cell Line Studies
Disclaimer: The following application notes and protocols are based on research conducted on various indole and indazole derivatives with demonstrated anticancer activity. Direct studies on the specific application of 3-Methyl-1H-indol-5-amine in cancer cell lines were not prominently found in the reviewed literature. However, the data presented here for structurally related compounds provide valuable insights into the potential applications and methodologies relevant to the broader class of indole-based compounds in cancer research.
Introduction
Indole-containing compounds represent a significant class of heterocyclic molecules that are integral to numerous biological processes and serve as scaffolds for the development of novel therapeutic agents.[1][2][3] Derivatives of indole and its bioisosteres, such as indazole, have demonstrated a wide range of pharmacological activities, with a primary focus on their anticancer properties.[2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[2][4][5] This document provides an overview of the application of selected indole and indazole derivatives in cancer cell line studies, including their cytotoxic effects, and detailed protocols for their evaluation.
Data Presentation: Cytotoxicity of Indole Derivatives
The antiproliferative activity of various indole and indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.
Table 1: Antiproliferative Activity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives [6][7]
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| 7c | - | 6.68 | - |
| 7d | 0.52 | 0.34 | 0.86 |
| 7f | - | 2.45 | - |
| 7i | - | 1.86 | - |
| Colchicine (Control) | - | 0.35 (at 24h) | - |
Table 2: Antiproliferative Activity of 1H-indazole-3-amine Derivatives [8][9]
| Compound | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Hep-G2 (Hepatoma) IC50 (µM) | HEK-293 (Normal) IC50 (µM) |
| 6o | >50 | 5.15 | >50 | 20.4 | 33.2 |
| 5-Fu (Control) | - | - | - | - | - |
Table 3: Antiproliferative Activity of Indole-Based Tyrphostin Derivatives and their Ruthenium Complexes [10]
| Compound | HCT-116 (p53+/+) IC50 (µM) | HCT-116 (p53-/-) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MCF-7/Topo (Resistant) IC50 (µM) | 518A2 (Melanoma) IC50 (µM) |
| 2a | - | - | - | 0.10 | 1.4 |
| 3a | - | - | - | 0.18 | 0.6 |
| 2b | - | - | - | 1.5 | 2.8 |
Table 4: Antiproliferative Activity of 5-(3-Indolyl)-1,3,4-thiadiazole Derivatives [11]
| Compound | PaCa2 (Pancreatic) IC50 (µM) |
| 5m | 1.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of indole derivatives in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2, HeLa, MCF-7, HT-29)
-
RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (indole derivatives) dissolved in DMSO
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 0.5, 2.5, 12.5, 30 µM).[6] Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.[8]
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the test compounds.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, p53, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system. GAPDH is commonly used as a loading control.[8]
-
Signaling Pathways and Visualizations
Indole derivatives have been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival.
Apoptosis Induction Pathway
Many indole derivatives exert their anticancer effects by inducing apoptosis. One common mechanism involves the modulation of the Bcl-2 family of proteins and the p53 tumor suppressor pathway.[8] Compound 6o , an indazole derivative, was shown to induce apoptosis in K562 cells by inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway.[8][9] This leads to an increased Bax/Bcl-2 ratio, promoting the mitochondrial pathway of apoptosis.
Caption: Proposed apoptotic pathway induced by indole derivatives.
Tubulin Polymerization Inhibition
Certain indole derivatives, such as compound 7d , act as tubulin polymerization inhibitors.[6][7] By binding to the colchicine-binding site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening and characterizing the anticancer properties of novel indole derivatives involves a multi-step process, from initial cytotoxicity screening to mechanistic studies.
Caption: General experimental workflow for anticancer screening.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening Assays Involving 3-Methyl-1H-indol-5-amine and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for high-throughput screening (HTS) assays involving 3-Methyl-1H-indol-5-amine and its structural analogs. The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules with a wide range of biological activities.[1][2] Libraries of compounds based on the indole nucleus are therefore valuable starting points for drug discovery campaigns targeting various diseases.
Application Note: Anticancer Activity Screening
Indole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases and tubulin polymerization, as well as the induction of apoptosis.[2][3][4] High-throughput screening of indole-based libraries, such as those containing this compound, is an effective method for identifying novel cytotoxic or cytostatic compounds. A common and robust method for assessing cell viability in HTS is the MTT assay.[3][4]
Quantitative Data Summary: Anticancer Activity
The following table summarizes representative data from a hypothetical HTS campaign screening a library of 10,000 indole derivatives, including this compound, against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Scaffold | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |
| Hit-1 | This compound | 8.2 | 12.5 | 15.1 | 9.8 |
| Hit-2 | Pyrazole-Indole Hybrid | 1.5 | 2.3 | 0.9 | 1.1 |
| Hit-3 | N-methyl-indole Derivative | 0.52 | 0.34 | 1.2 | 0.86 |
| Doxorubicin (Control) | - | 0.1 | 0.08 | 0.2 | 0.15 |
Note: This data is representative and compiled from studies on related indole compounds for illustrative purposes.[3][4]
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes a cell-based assay to identify compounds that reduce the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced, which is soluble in a solubilization solution, is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (e.g., this compound library) dissolved in DMSO
-
384-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 384-well plates at a density of 5,000 cells per well in 50 µL of culture medium.
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: The next day, add 100 nL of test compounds at various concentrations (typically in a dose-response range from 0.1 to 100 µM) or DMSO for the vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 50 µL of the solubilization solution to each well.
-
Reading: Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high (no cells) and low (DMSO vehicle) controls. Determine the IC50 values by fitting the data to a dose-response curve.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for a cell-based anticancer HTS assay.
Caption: Simplified apoptosis signaling pathway targeted by some indole compounds.[3]
Application Note: Protein Kinase Inhibitor Screening
The indole scaffold is a common feature in many ATP-competitive kinase inhibitors.[2] Libraries of indole-containing compounds, including this compound, can be effectively screened against a wide range of protein kinases implicated in diseases such as cancer and inflammation. A common HTS method for this is a biochemical assay that measures the phosphorylation of a substrate.
Quantitative Data Summary: Kinase Inhibition
The following table shows representative data from a hypothetical HTS campaign screening an indole library against a target protein kinase. Data is presented as percent inhibition at a fixed compound concentration and subsequent IC50 values for the confirmed hits.
| Compound ID | Scaffold | % Inhibition at 10 µM | IC50 (nM) |
| Hit-1 | This compound | 65 | 850 |
| Hit-2 | 5-Methyl-2-phenyl-1H-indol-3-amine | 92 | 75 |
| Hit-3 | Indol-5-yl Derivative | 88 | 120 |
| Staurosporine (Control) | - | 99 | 10 |
Note: This data is representative and based on the potential of indole scaffolds as kinase inhibitors.[2][5]
Experimental Protocol: Biochemical Kinase Assay (TR-FRET)
This protocol describes a generic biochemical assay to identify inhibitors of a selected protein kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a Europium (Eu)-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC). When the substrate is phosphorylated, the Eu-labeled antibody and SA-APC are brought into proximity, allowing for FRET to occur upon excitation.
Materials:
-
Target protein kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer
-
Eu-labeled anti-phospho-specific antibody
-
Streptavidin-APC
-
Stop solution (e.g., EDTA)
-
Test compounds (e.g., this compound library) dissolved in DMSO
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Dispense Kinase: Dispense 2 µL of assay buffer containing the kinase to all wells of a 384-well plate.
-
Compound Addition: Add 50 nL of test compound solution (or DMSO for controls) to the appropriate wells.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding 5 µL of stop solution containing the Eu-labeled antibody and SA-APC.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Reading: Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each compound relative to controls and calculate IC50 values for hits.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for a biochemical kinase inhibitor HTS assay.
Caption: Mechanism of action for an ATP-competitive kinase inhibitor.[2]
Application Note: Antimicrobial Activity Screening
Derivatives of the indole nucleus have shown promising antimicrobial activity against a range of bacterial pathogens.[6][7] High-throughput screening of indole libraries can lead to the discovery of new antibacterial agents. A common primary screening method involves determining the Minimum Inhibitory Concentration (MIC) of the compounds.
Quantitative Data Summary: Antimicrobial Activity
The following table provides representative data from a hypothetical antimicrobial screening of indole derivatives. Data is presented as the Minimum Inhibitory Concentration (MIC) in µM.
| Compound ID | Scaffold | S. aureus MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) |
| Hit-1 | This compound | 64 | >128 | >128 |
| Hit-2 | Thioxothiazolidine-Indole | 38 | 76 | 114 |
| Hit-3 | Imidazole-Indole | ≤0.25 | >32 | >32 |
| Ampicillin (Control) | - | 0.5 | 8 | >256 |
Note: This data is representative and compiled from studies on related indole compounds for illustrative purposes.[6][7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically performed using a broth microdilution method.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Test compounds (e.g., this compound library) dissolved in DMSO
-
96-well or 384-well clear plates
-
Plate reader for measuring optical density (OD)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the growth medium in the microtiter plates.
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its concentration to the desired density.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: Measure the optical density at 600 nm (OD600) using a plate reader to assess bacterial growth. Alternatively, visual inspection for turbidity can be performed.
-
MIC Determination: The MIC is the lowest compound concentration at which no visible bacterial growth is observed.
Workflow Diagram
Caption: Workflow for a high-throughput antimicrobial MIC assay.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of 3-Methyl-1H-indol-5-amine Analogs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the solid-phase synthesis of 3-Methyl-1H-indol-5-amine and its analogs, a scaffold of significant interest in drug discovery due to the diverse biological activities of indole derivatives.[1][2] The described protocol employs a traceless silicon-based linker strategy, allowing for the efficient construction of the indole core via a solid-phase Fischer indole synthesis, followed by the reduction of a nitro group precursor to the desired 5-amino functionality. This approach is amenable to combinatorial chemistry, enabling the generation of libraries of substituted indole analogs for screening purposes.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4] Specifically, substitutions at the 3 and 5 positions of the indole ring have been shown to be critical for biological activity. Solid-phase organic synthesis (SPOS) offers significant advantages for the generation of compound libraries, including simplified purification and the potential for automation.[5][6] This protocol details a robust method for the solid-phase synthesis of this compound analogs, leveraging a traceless linker for clean cleavage of the final product.[7][8][9]
Experimental Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the immobilization of a hydrazine precursor onto a solid support, followed by the key Fischer indole synthesis step to form the indole ring. Subsequent on-resin modification, specifically the reduction of a nitro group, yields the target amine. Finally, the desired product is cleaved from the solid support.
Caption: General workflow for the solid-phase synthesis of this compound analogs.
Key Signaling Pathway Involvement
Indole-based molecules have been implicated in a variety of cellular signaling pathways. For instance, some 3-methyl indole analogs have been investigated as inhibitors of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cancer progression.[1] HIF-1α is activated under hypoxic conditions and promotes the transcription of genes involved in angiogenesis, cell survival, and metabolism. Inhibition of the HIF-1α pathway is a promising strategy for cancer therapy.
Caption: Potential mechanism of action of this compound analogs via inhibition of the HIF-1α pathway.
Detailed Protocols
Protocol 1: Preparation of p-Nitrophenylhydrazine-Functionalized Resin
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Resin Swelling: Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Linker Attachment:
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Prepare a solution of a suitable silicon-based traceless linker with a terminal carboxylic acid (e.g., 3-(diethoxymethylsilyl)propionic acid, 3.0 mmol) in DCM (5 mL).
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Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 3.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol).
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Add the activated linker solution to the swollen resin and agitate at room temperature for 12 hours.
-
Wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Hydrazine Coupling:
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Prepare a solution of p-nitrophenylhydrazine hydrochloride (5.0 mmol) and diisopropylethylamine (DIEA, 5.0 mmol) in DMF (10 mL).
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Add the hydrazine solution to the linker-functionalized resin.
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Agitate the mixture at 50°C for 24 hours.
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Wash the resin as described in step 2.
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Dry the resin under vacuum.
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Protocol 2: Solid-Phase Fischer Indole Synthesis
-
Resin Swelling: Swell the p-nitrophenylhydrazine-functionalized resin (0.5 g) in a 1:1 mixture of ethanol and 1,2-dichloroethane (DCE, 10 mL) for 30 minutes.
-
Hydrazone Formation and Cyclization:
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Add propanal (5.0 mmol) to the swollen resin.
-
Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂, 2.0 mmol).
-
Heat the mixture at 80°C with agitation for 12 hours.
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Wash the resin with DMF (3 x 10 mL), a 1:1 mixture of DMF and water (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
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Protocol 3: On-Resin Reduction of the Nitro Group
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Resin Swelling: Swell the resin-bound 3-methyl-5-nitroindole (0.5 g) in DMF (10 mL) for 30 minutes.
-
Reduction:
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Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10.0 mmol) in DMF (10 mL).
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Add the reducing agent solution to the resin.
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Agitate the mixture at room temperature for 24 hours.
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Wash the resin with DMF (3 x 10 mL), a 5% solution of DIEA in DMF (3 x 10 mL) to neutralize any remaining acid, DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Protocol 4: Cleavage of this compound from the Resin
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Resin Preparation: Wash the dried resin with DCM (3 x 10 mL).
-
Cleavage:
-
Product Isolation:
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Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
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Centrifuge to collect the precipitate and wash with cold diethyl ether.
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Dry the crude product under vacuum.
-
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the solid-phase synthesis of this compound. Yields are estimates based on related literature and may vary depending on the specific resin, linker, and reaction conditions used.
| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Linker Attachment | 3-(Diethoxymethylsilyl)propionic acid, DIC, DMAP, DCM | Room Temp. | 12 | >90 |
| Hydrazine Coupling | p-Nitrophenylhydrazine HCl, DIEA, DMF | 50 | 24 | 80-90 |
| Fischer Indole Synthesis | Propanal, ZnCl₂, EtOH/DCE | 80 | 12 | 70-85 |
| Nitro Reduction | SnCl₂·2H₂O, DMF | Room Temp. | 24 | >90 |
| Cleavage & Purification | 95% TFA, 2.5% H₂O, 2.5% TIS | Room Temp. | 2 | 60-80 (Overall) |
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.
-
Dichloromethane (DCM) and dimethylformamide (DMF) are hazardous solvents. Avoid inhalation and skin contact.
-
Solid-phase synthesis resins are fine powders and should be handled carefully to avoid inhalation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Traceless Fischer indole synthesis on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Traceless Fischer indole synthesis on the solid phase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. deepdyve.com [deepdyve.com]
- 8. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1H-indol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent and well-established synthetic routes for this compound are:
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Reduction of a 5-nitroindole precursor: This involves the nitration of 3-methyl-1H-indole to form 3-methyl-5-nitro-1H-indole, followed by the reduction of the nitro group to an amine.
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Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine, in this case, (4-aminophenyl)hydrazine, with a ketone (acetone) under acidic conditions.[1][2]
Q2: I am observing a low yield in my Fischer indole synthesis. What are the likely causes?
A2: Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[3] Additionally, reaction conditions such as temperature and acid strength are critical and, if not optimal, can significantly reduce the yield. The formation of byproducts from side reactions, like aldol condensation, can also consume starting materials and lower the overall yield of the desired indole.[3]
Q3: During the reduction of 3-methyl-5-nitro-1H-indole, my reaction is incomplete. What troubleshooting steps can I take?
A3: Incomplete reduction of the nitro group is a common issue. To address this, consider the following:
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Reagent and Catalyst Activity: Ensure your reducing agent is fresh and the catalyst (e.g., Pd/C) is active. For metal/acid reductions (e.g., Fe/HCl), using finely powdered and activated metal is crucial.
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Solubility: The nitro compound must be soluble in the reaction solvent. If solubility is an issue, consider using a co-solvent system like ethanol/water.[3]
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Reaction Temperature: While many reductions proceed at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.[3]
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Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction to completion.
Q4: How can I minimize the formation of side products like hydroxylamines or azo compounds during the nitro group reduction?
A4: The formation of these side products arises from the stepwise nature of nitro group reduction. To favor the complete reduction to the amine, you can:
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Choose an appropriate reducing agent: Catalytic hydrogenation (e.g., H₂ with Pd/C) and metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl) are generally effective in achieving complete reduction.[3] Avoid reagents like lithium aluminum hydride (LiAlH₄) for aromatic nitro compounds, as they can lead to azo products.[4]
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Control the reaction temperature: Exothermic reactions can lead to localized overheating, which may promote the formation of side products.[3]
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Ensure sufficient reducing agent: An adequate amount of the reducing agent is necessary to reduce any partially reduced intermediates.
Q5: What are the best practices for purifying the final product, this compound?
A5: this compound, being an amine, can be purified using column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be employed for further purification. Due to the amine functionality, it is advisable to handle the compound with care to avoid oxidation, which can lead to coloration of the product.
Troubleshooting Guides
Route 1: Reduction of 3-methyl-5-nitro-1H-indole
This route involves two key steps: the nitration of 3-methyl-1H-indole and the subsequent reduction of the nitro group.
Step 1: Nitration of 3-methyl-1H-indole
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of 5-nitro isomer | - Incorrect nitrating agent or reaction conditions. - Formation of other regioisomers (e.g., 4-nitro, 6-nitro). | - Use a mild nitrating agent like trifluoroacetyl nitrate, which can be generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, to improve regioselectivity for the 5-position.[5] - Carefully control the reaction temperature, as nitration is often exothermic. - Monitor the reaction by TLC to determine the optimal reaction time and prevent over-nitration. |
| Formation of multiple products | - The indole ring is highly activated, leading to substitution at multiple positions. | - Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc) before nitration to modulate its reactivity. The protecting group can be removed after the reduction step. |
| Product decomposition | - Strong acidic conditions can lead to the degradation of the indole ring. | - Use milder reaction conditions where possible. - Ensure the work-up procedure is performed promptly and at a low temperature. |
Step 2: Reduction of 3-methyl-5-nitro-1H-indole to this compound
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reaction | - Inactive catalyst (e.g., old Pd/C). - Insufficient amount of reducing agent. - Poor solubility of the starting material. | - Use fresh, high-quality catalyst or reducing agent. - Increase the equivalents of the reducing agent (e.g., SnCl₂ or Fe). - Change the solvent or use a co-solvent to improve solubility. For catalytic hydrogenation, ethanol or methanol are good choices. |
| Formation of side products (e.g., hydroxylamine, azo compounds) | - Incomplete reduction. - Uncontrolled reaction temperature. | - Ensure the reaction goes to completion by monitoring with TLC. - Maintain proper temperature control, especially for exothermic reactions. - Choose a robust reducing system known for complete reductions, such as catalytic hydrogenation or Fe/HCl.[6] |
| Product is colored (pink, brown, or black) | - Oxidation of the resulting amine. - Presence of residual metallic impurities from the reduction. | - Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - During work-up, ensure complete removal of any metal salts by filtration and washing. - The crude product can be treated with activated carbon to remove colored impurities before final purification. |
Route 2: Fischer Indole Synthesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | - Inactive acid catalyst. - Decomposition of the hydrazine starting material. - Unfavorable electronic effects of the amino group on the phenylhydrazine. | - Use a fresh, strong acid catalyst like polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.[2][4] - Ensure the (4-aminophenyl)hydrazine is of good quality and has been stored properly to prevent decomposition. - The amino group is activating, which can sometimes lead to side reactions. Consider protecting the amino group as an acetamide before the Fischer cyclization. The protecting group can be removed in a subsequent step. |
| Formation of tar or polymeric material | - The indole product can be unstable in strong acidic conditions at high temperatures.[3] | - Optimize the reaction temperature and time; avoid prolonged heating at high temperatures. - Consider using a milder Lewis acid catalyst such as zinc chloride (ZnCl₂).[4] - After the reaction is complete, neutralize the acid promptly during the work-up. |
| Difficult purification | - Presence of multiple byproducts. - The product may be co-eluting with impurities during column chromatography. | - Optimize the reaction conditions to minimize byproduct formation. - Try different solvent systems for column chromatography. Adding a small amount of triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel. - Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base. |
Experimental Protocols
Route 1: Reduction of 3-methyl-5-nitro-1H-indole
Step A: Synthesis of 3-methyl-5-nitro-1H-indole
This protocol is a representative procedure and may require optimization.
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Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1H-indole (1.0 eq) in acetic anhydride at 0 °C.
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Nitration: Slowly add a solution of nitric acid (1.1 eq) in acetic acid while maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[7][8][9][10][11]
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Work-up: Once the reaction is complete, pour the mixture into ice-water and stir until the product precipitates.
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Isolation and Purification: Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step B: Reduction to this compound
Below are three common methods for the reduction. Yields can vary based on the specific conditions and scale.
Method 1: Catalytic Hydrogenation
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Reaction Setup: To a solution of 3-methyl-5-nitro-1H-indole (1.0 eq) in ethanol or methanol in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
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Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Method 2: Reduction with Tin(II) Chloride
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Reaction Setup: Suspend 3-methyl-5-nitro-1H-indole (1.0 eq) in ethanol.
-
Reduction: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid dropwise at 0 °C. Then, allow the reaction to stir at room temperature or with gentle heating.
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Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, carefully basify the mixture with a concentrated aqueous solution of sodium hydroxide to pH > 10.
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Isolation and Purification: Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Method 3: Reduction with Iron/HCl
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Reaction Setup: To a mixture of 3-methyl-5-nitro-1H-indole (1.0 eq) and iron powder (5-10 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter through Celite.
-
Isolation and Purification: Concentrate the filtrate to remove ethanol, then basify with an aqueous solution of sodium carbonate. Extract the product with ethyl acetate, dry the organic layer, and concentrate to give the crude product, which can be purified by column chromatography.[12]
Route 2: Fischer Indole Synthesis
This protocol is a representative procedure and may require optimization.
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-aminophenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in ethanol. Add a catalytic amount of acetic acid.
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Reaction to Hydrazone: Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
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Cyclization: Add a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol to the reaction mixture. Heat the reaction to 80-100 °C.
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Monitoring: Monitor the formation of the indole product by TLC.
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Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate).
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Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Presentation
Table 1: Comparison of Reduction Methods for 3-methyl-5-nitro-1H-indole
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Notes |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol | 25 | 2-6 | 85-95 | Clean reaction, easy work-up. Catalyst can be flammable. |
| Tin(II) Chloride | SnCl₂·2H₂O / HCl | Ethanol | 25-50 | 1-4 | 70-85 | Good for small to medium scale. Work-up can be tedious due to tin salts. |
| Iron/HCl | Fe powder / HCl | Ethanol/Water | 80-100 | 2-5 | 65-80 | Inexpensive and effective. Requires filtration of iron salts. |
Note: The yield ranges are estimates based on typical reductions of aromatic nitro compounds and may vary for this specific substrate.
Visualizations
Caption: Synthetic workflow for this compound via the nitro reduction route.
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Caption: A logical decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. coconote.app [coconote.app]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Technical Support Center: Purification of 3-Methyl-1H-indol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-Methyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: When synthesizing this compound, particularly via the Fischer indole synthesis, several impurities can arise. These include unreacted starting materials such as the corresponding phenylhydrazine and ketone/aldehyde, as well as byproducts from side reactions. Common impurities may include regioisomers formed during the cyclization step and colored oxidation products due to the air sensitivity of the amine and indole functionalities.
Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I prevent it?
A2: Discoloration of this compound is primarily due to oxidation. The indole ring and the aromatic amine are susceptible to air and light-induced degradation, leading to the formation of colored impurities. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber-colored vials or wrapping containers in aluminum foil. Storage at low temperatures (2-8 °C) is also recommended.[1]
Q3: What are the general solubility characteristics of this compound?
A3: As an aromatic amine with an indole core, this compound is expected to have good solubility in polar organic solvents such as methanol, ethanol, and ethyl acetate. Its solubility in non-polar solvents like hexanes is likely to be limited. Due to the basic nature of the amino group, it can form salts with acids, which may alter its solubility profile, for instance, increasing its water solubility.
Troubleshooting Guides
Column Chromatography
Issue: The compound is streaking or showing significant tailing on the silica gel column.
Cause: The basic nature of the amino group on this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in poor separation, peak tailing, and even irreversible adsorption of the product on the column.
Solutions:
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Use a Modified Mobile Phase: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Commonly used modifiers include triethylamine (0.1-1% v/v) or ammonia (e.g., using a mobile phase saturated with ammonia).
-
Switch to a Different Stationary Phase:
-
Amine-functionalized silica: This is an excellent alternative as the basic surface minimizes interactions with the amine product, often allowing for elution with simpler solvent systems like hexane/ethyl acetate.
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Alumina (basic or neutral): Alumina can be less acidic than silica and may provide better results.
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Reversed-phase silica (C18): In this case, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol would be used.
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Table 1: Suggested Initial Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Typical Gradient |
| Silica Gel | Dichloromethane / Methanol | 0.5% Triethylamine | 0% to 10% Methanol |
| Silica Gel | Ethyl Acetate / Hexane | 1% Triethylamine | 10% to 50% Ethyl Acetate |
| Amine-functionalized Silica | Ethyl Acetate / Hexane | None | 10% to 60% Ethyl Acetate |
| C18 Reversed-Phase | Water / Acetonitrile | 0.1% Formic Acid or TFA | 10% to 90% Acetonitrile |
Recrystallization
Issue: The compound oils out or does not crystallize from the chosen solvent system.
Cause: The solubility of this compound in a single solvent at both high and low temperatures may be too high or too low for effective crystallization. Oiling out occurs when the compound is highly soluble in the hot solvent and becomes supersaturated upon cooling, leading to the separation of a liquid phase instead of solid crystals.
Solutions:
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Use a Solvent/Anti-solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again and then allow it to cool slowly.
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Salt Formation and Recrystallization: Convert the amine to a salt (e.g., hydrochloride salt) by treating a solution of the crude product with an acid like HCl in a suitable solvent (e.g., isopropanol or ether). The resulting salt often has different solubility properties and may crystallize more readily. After recrystallizing the salt, the pure amine can be recovered by neutralization with a base.
Table 2: Recommended Solvent Systems for Recrystallization
| Method | "Good" Solvent | "Poor" Solvent (Anti-solvent) |
| Solvent/Anti-solvent | Ethanol | Water |
| Solvent/Anti-solvent | Ethyl Acetate | Hexane or Heptane |
| Salt Recrystallization | Isopropanol | Diethyl Ether |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of 10% to 50% ethyl acetate in hexane containing 0.5% (v/v) triethylamine.
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Procedure: a. Prepare the column by packing a slurry of silica gel in the initial mobile phase (10% ethyl acetate/hexane with 0.5% triethylamine). b. Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. c. Load the sample onto the top of the silica gel bed. d. Elute the column with the mobile phase gradient. e. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system. f. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization via the Hydrochloride Salt
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Procedure: a. Dissolve the crude this compound in a minimal amount of isopropanol. b. Slowly add a solution of HCl in isopropanol (or ethereal HCl) dropwise while stirring until the pH is acidic (check with pH paper). c. The hydrochloride salt should precipitate. If not, cool the solution in an ice bath and/or add diethyl ether as an anti-solvent. d. Collect the solid salt by filtration and wash with cold diethyl ether. e. To obtain the free amine, dissolve the salt in water and neutralize with a base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) until the pH is basic. f. Extract the aqueous solution with ethyl acetate. g. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Overcoming Low Solubility of 3-Methyl-1H-indol-5-amine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low solubility of 3-Methyl-1H-indol-5-amine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that might contribute to its low solubility?
A1: this compound is an indole derivative. The indole ring structure is largely hydrophobic, which can lead to poor solubility in aqueous solutions. However, the presence of an amine group (-NH2) and the potential for hydrogen bonding may allow for some solubility in polar solvents. The methyl group can slightly increase its lipophilicity. Compounds with similar structures are often crystalline solids at room temperature, and their crystal lattice energy can also contribute to low solubility.
Q2: What is the first step I should take when encountering solubility issues with this compound?
A2: The recommended first step is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of polar and nonpolar compounds.[1] It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying.
Q3: What are the typical final concentrations of organic solvents like DMSO that are tolerated in cell-based assays?
A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[2][3] However, the tolerance can vary between cell lines and assay types. It is always recommended to run a solvent tolerance control experiment to determine the maximum concentration of the organic solvent that does not affect your specific assay. Some studies suggest that ethanol and methanol may be tolerated at slightly higher concentrations, up to 1.25% in some cell lines.[4]
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the concentrated organic stock but not in the final aqueous solution. Here are a few strategies to overcome this:
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Use a Co-solvent: Instead of 100% DMSO, try preparing your stock solution in a mixture of DMSO and another miscible organic solvent like ethanol or N,N-dimethylformamide (DMF).[5]
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Employ Surfactants: Adding a small amount of a biocompatible surfactant to your assay buffer can help to keep the compound in solution by forming micelles.[6][7]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9][10]
-
Adjust the pH: The amine group in this compound is basic and can be protonated at acidic pH. This ionization can increase its aqueous solubility.[11][12][13]
Troubleshooting Guides
Guide 1: Optimizing Stock Solution Preparation
This guide provides a systematic approach to preparing a soluble stock solution of this compound.
Problem: The compound does not fully dissolve in the initial chosen solvent.
Workflow for Optimizing Stock Solution:
Caption: Workflow for preparing a stock solution of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.46 mg of this compound (Molecular Weight: 146.19 g/mol ).
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (Optional): If the compound is not fully dissolved, place the vial in a bath sonicator for 15-30 minutes.
-
Gentle Heating (Optional): If sonication is not sufficient, warm the solution to 30-40°C in a water bath with intermittent vortexing. Avoid excessive heat to prevent compound degradation.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Guide 2: Addressing Precipitation Upon Dilution
This guide outlines strategies to prevent your compound from precipitating when diluted into an aqueous assay buffer.
Decision Tree for Preventing Precipitation:
Caption: Decision-making workflow for preventing compound precipitation in assays.
Experimental Protocol: Using β-Cyclodextrin to Enhance Solubility
-
Prepare β-Cyclodextrin Stock: Prepare a 100 mM stock solution of hydroxypropyl-β-cyclodextrin in your aqueous assay buffer.
-
Prepare Assay Buffer with Cyclodextrin: Create a working assay buffer containing a final concentration of 1-10 mM hydroxypropyl-β-cyclodextrin. The optimal concentration should be determined experimentally.
-
Prepare Compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add the DMSO stock solution of your compound to the assay buffer containing cyclodextrin while vortexing to ensure rapid mixing. The final DMSO concentration should be kept as low as possible (ideally <0.5%).
-
Equilibration: Allow the solution to equilibrate for 15-30 minutes at room temperature before use in the assay.
Data Summary Tables
Table 1: Common Organic Solvents for Stock Solution Preparation
| Solvent | Properties | Recommended Max. Final Concentration in Cell-Based Assays | Notes |
| DMSO | Polar aprotic; dissolves a wide range of compounds.[1] | < 0.5%[2][3] | Can be hygroscopic; use anhydrous for best results. |
| Ethanol | Polar protic; good for compounds with hydrogen bonding capabilities. | < 1.25%[4] | Can have biological effects at higher concentrations. |
| DMF | Polar aprotic; strong solvent. | < 0.1% | More toxic than DMSO and ethanol.[3] |
| Acetonitrile | Polar aprotic; often used in analytical chemistry. | Not commonly used in cell-based assays due to toxicity. | Can be an option for biochemical assays. |
Table 2: Solubilizing Excipients for Aqueous Assay Buffers
| Excipient | Mechanism of Action | Typical Working Concentration | Considerations |
| Tween-20 / Polysorbate 20 | Non-ionic surfactant; forms micelles to encapsulate hydrophobic compounds.[7] | 0.01 - 0.1% (v/v) | Can interfere with some protein assays. |
| Pluronic F-68 | Non-ionic surfactant; block copolymer with low toxicity. | 0.02 - 0.1% (w/v) | Generally well-tolerated by cells. |
| Hydroxypropyl-β-cyclodextrin | Forms inclusion complexes with hydrophobic molecules.[8][10] | 1 - 10 mM | Can sometimes extract cholesterol from cell membranes. |
| pH Adjustment (e.g., to pH 5-6) | Increases the ionization of the amine group, enhancing aqueous solubility.[12][13] | Assay-dependent | Ensure the pH is compatible with your biological system. |
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jocpr.com [jocpr.com]
- 8. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-indol-5-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-1H-indol-5-amine and its derivatives. The content is designed to offer practical solutions to common experimental challenges, complete with detailed protocols, data summaries, and visual workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low yields in the initial Fischer indole synthesis of the 3-methyl-1H-indole core. What are the likely causes and solutions?
Low yields in the Fischer indole synthesis can often be attributed to several factors. The reaction is sensitive to the strength of the acid catalyst and temperature.[1] Common issues include the decomposition of the hydrazine starting material or the formation of side products.
Troubleshooting Steps:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or polyphosphoric acid (PPA) can also be effective and may need to be empirically optimized.[1]
-
Temperature Control: The reaction temperature should be carefully controlled. High temperatures can lead to degradation and tar formation, while low temperatures may result in an incomplete reaction. It is advisable to perform small-scale trials at different temperatures to find the optimal condition.
-
Purity of Starting Materials: Ensure the purity of both the p-aminophenylhydrazine and the acetone (or its equivalent) used in the initial condensation to form the hydrazone. Impurities can lead to unwanted side reactions.
-
Protecting Groups: If your starting phenylhydrazine contains sensitive functional groups, consider using protecting groups. For instance, the amino group can be protected as an acetyl or Boc derivative, which can be removed in a later step.
Q2: During the nitration of 3-methyl-1H-indole to obtain the 5-nitro intermediate, I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity for the 5-position?
Regioselectivity in the nitration of indoles can be challenging. The 3-position is typically the most nucleophilic, but since it is already substituted in this case, nitration will be directed to the benzene ring. Controlling the reaction conditions is key to favoring nitration at the 5-position.
Troubleshooting Steps:
-
Choice of Nitrating Agent: A common method involves the use of a cooled mixture of concentrated nitric acid and sulfuric acid.[2] However, for improved regioselectivity and milder conditions, consider using ammonium tetramethylnitrate with trifluoroacetic anhydride. This combination generates trifluoroacetyl nitrate in situ, which can be a highly regioselective electrophilic nitrating agent.[3][4]
-
Low-Temperature Reaction: Perform the nitration at low temperatures (e.g., 0-5°C) to minimize the formation of undesired isomers.[2]
-
N-Protection: Protecting the indole nitrogen with a group like Boc or tosyl can influence the electron density of the indole ring and may improve the regioselectivity of the nitration.
Q3: The reduction of 3-methyl-5-nitro-1H-indole to this compound is sluggish or results in a complex mixture of products. What are the recommended reduction methods and how can I troubleshoot them?
The reduction of a nitro group on an indole ring can sometimes be complicated by the sensitivity of the indole nucleus to certain reducing agents, especially under harsh acidic conditions.
Troubleshooting Steps:
-
Tin(II) Chloride (SnCl₂): This is a classic and often effective method. The reaction is typically carried out in an acidic medium like ethanol and hydrochloric acid. If the reaction is slow, gentle heating may be required.[2]
-
Sodium Dithionite (Na₂S₂O₄): This reagent offers a milder alternative and can be effective for reducing nitroindoles. The reaction is usually performed in a basic aqueous solution.[5] It is a good option if your molecule is sensitive to acidic conditions.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source such as hydrazine hydrate in a solvent like methanol or ethanol is a very effective and clean method. This method often gives high yields and is particularly useful for reducing nitroindoles and related nitroaromatic compounds.[6] If the reaction is not proceeding, ensure the catalyst is active and the reaction is run under an inert atmosphere (if using hydrazine).
-
Work-up Procedure: After reduction, the product, being an amine, will be basic. Careful pH adjustment during the work-up is necessary to isolate the product efficiently. Extraction with an organic solvent at the appropriate pH is crucial.
Q4: I am facing difficulties in purifying the final this compound product. It seems to be highly polar and streaks on the silica gel column. What purification strategies are recommended?
Aminoindoles are often polar compounds, which can make chromatographic purification challenging.
Troubleshooting Steps:
-
Column Chromatography:
-
Solvent System: Use a polar solvent system for your column. A gradient of hexane/ethyl acetate may not be sufficient. Consider using a mixture of dichloromethane and methanol, or ethyl acetate and methanol.[7]
-
Additives: Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to reduce tailing on the silica gel by deactivating the acidic silica surface.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
-
Acid-Base Extraction: As an amine, your product can be protonated to form a salt. You can perform an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The aqueous layer containing the protonated product can then be basified and the pure product re-extracted with an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-5-nitro-1H-indole
This protocol is a composite based on standard indole synthesis and nitration methods.
Step 1: Fischer Indole Synthesis of 3-Methyl-1H-indole (Illustrative Core Synthesis)
-
To a round-bottom flask, add p-aminophenylhydrazine hydrochloride (1 equivalent) and acetone (1.2 equivalents).
-
Add glacial acetic acid as the solvent and catalyst.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Nitration of 3-Methyl-1H-indole
-
Dissolve 3-methyl-1H-indole (1 equivalent) in acetonitrile in a reaction tube.
-
Add ammonium tetramethylnitrate (1.1 equivalents).
-
Cool the reaction system to 0-5°C.
-
Slowly add a solution of trifluoroacetic anhydride (1.5 equivalents) in acetonitrile.[8]
-
Maintain the temperature at 0-5°C and stir for 4 hours, monitoring the reaction by TLC.[8]
-
After completion, quench the reaction with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 3-Methyl-5-nitro-1H-indole to this compound
-
Suspend 3-methyl-5-nitro-1H-indole (1 equivalent) in methanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred suspension under a nitrogen atmosphere.[6]
-
Reflux the reaction mixture for 3-5 hours, monitoring completion by TLC.[6]
-
After the reaction is complete, filter the hot solution through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining hydrazine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as described in the troubleshooting section.
Data Presentation
The following tables summarize typical reaction conditions for the key steps in the synthesis of aminoindole derivatives, compiled from analogous reactions in the literature.
Table 1: Comparison of Conditions for Fischer Indole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | None | 80-100 | 70-85 | [2] |
| ZnCl₂ | Glacial Acetic Acid | 80-100 | 65-80 | [1] |
| H₂SO₄ | Ethanol | Reflux | 60-75 | [1] |
Table 2: Comparison of Conditions for Nitroindole Reduction
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| SnCl₂ / HCl | Ethanol | 50 - Reflux | 75-90 | [2] |
| Na₂S₂O₄ / NaOH | Ethanol/Water | 50 | 70-85 | [5] |
| Pd/C / Hydrazine Hydrate | Methanol | Reflux | 85-95 | [6] |
Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Fischer Indole Synthesis
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Side product formation in the synthesis of 3-Methyl-1H-indol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1H-indol-5-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for preparing indole derivatives. In the context of this compound, a common approach involves the reaction of (4-aminophenyl)hydrazine with propionaldehyde, often with the amino group protected.
Diagram: Fischer Indole Synthesis Workflow
Caption: General workflow for the Fischer indole synthesis of this compound.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Hydrazone Formation: Insufficient reaction time or inadequate removal of water. | - Ensure adequate reaction time for the initial condensation step. - Use a Dean-Stark apparatus or a drying agent to remove water and drive the equilibrium towards hydrazone formation. |
| Ineffective Cyclization: The acid catalyst may be too weak or the temperature too low. | - Use a stronger acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. - Increase the reaction temperature, monitoring for decomposition. | |
| Degradation of Starting Material or Product: The amino group is sensitive to strongly acidic conditions. | - Protect the amino group as an acetamide prior to the Fischer indole synthesis. The acetyl group can be removed in a subsequent step. | |
| Formation of Dark Tars or Polymeric Material | Strongly Acidic Conditions: Indoles, particularly electron-rich ones, can polymerize in the presence of strong acids. | - Use a milder Lewis acid catalyst (e.g., ZnCl₂). - Add the acid catalyst portion-wise to control the reaction exotherm. - Ensure the reaction is performed under an inert atmosphere to prevent oxidative polymerization. |
| Presence of Regioisomeric Impurities | Use of Unsymmetrical Ketones: While propionaldehyde is used here, if an unsymmetrical ketone were used, two different regioisomers could form. | - This is less of a concern with propionaldehyde, but if other starting materials are used, careful selection of a symmetrical ketone or aldehyde is crucial for regioselectivity. |
| Product Discoloration (Pink or Brown) | Oxidation: 5-Aminoindoles are susceptible to air oxidation, leading to colored impurities. | - Perform the reaction, work-up, and purification under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Store the final product in a dark, cool place under an inert atmosphere. |
Route 2: Reductive Cyclization of a Nitro-Precursor
This alternative route involves the synthesis of 3-methyl-5-nitro-1H-indole, followed by the reduction of the nitro group to the desired amine.
Diagram: Reductive Cyclization Workflow
Troubleshooting poor separation in chromatography of indoleamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of indoleamines.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Q1: What are the likely causes of poor separation and peak tailing for my indoleamine analytes?
Poor separation and peak tailing are common issues in the chromatography of indoleamines, which are often basic compounds. The primary causes can be categorized into chemical interactions with the stationary phase and issues with the chromatographic method itself.
Common Causes and Solutions for Peak Tailing:
| Cause | Description | Recommended Solution |
| Secondary Interactions | Basic indoleamines can interact strongly with acidic residual silanol groups on the surface of silica-based reversed-phase columns. This leads to multiple retention mechanisms and results in asymmetrical, tailing peaks.[1] | - Lower Mobile Phase pH: Operate at a lower pH (e.g., around 3.0) to ensure the silanol groups are fully protonated, minimizing these secondary interactions.[1] - Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, reducing their potential for interaction with polar analytes.[1] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes, including tailing. | - Dilute the Sample: Reduce the concentration of the sample and reinject. - Reduce Injection Volume: Decrease the volume of the sample injected onto the column. |
| Column Degradation | Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. | - Flush the Column: Use a strong solvent to wash the column. - Replace the Column: If flushing does not improve performance, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the ionization state of indoleamines and thus their retention and peak shape.[2][3] | - Adjust pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of your indoleamine analytes to ensure a single ionization state and prevent peak splitting or broadening.[4] |
Troubleshooting Workflow for Poor Separation:
Caption: A logical workflow for troubleshooting poor separation in indoleamine chromatography.
Q2: How can I optimize my mobile phase to improve the separation of multiple indoleamines?
Mobile phase optimization is critical for achieving good resolution between different indoleamines. The key parameters to adjust are the organic solvent composition, pH, and buffer concentration.[5]
Mobile Phase Optimization Strategies:
| Parameter | Effect on Separation | Recommendations for Indoleamines |
| Organic Solvent Ratio | Increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in a reversed-phase method will decrease the retention times of indoleamines. | - Isocratic Elution: For simpler mixtures, a constant ratio of organic solvent to aqueous buffer can be effective. A common starting point is a 60:40 or 70:30 mixture of methanol and an aqueous buffer.[6] - Gradient Elution: For complex mixtures of indoleamines with varying polarities, a gradient elution is often necessary. This involves starting with a lower concentration of organic solvent and gradually increasing it during the run.[7][8] |
| Mobile Phase pH | The pH of the mobile phase controls the ionization state of indoleamines, which are basic compounds. Lowering the pH will protonate the amine groups, making the molecules more polar and generally leading to earlier elution in reversed-phase chromatography.[2][3] | - Acidic Modifiers: The addition of a small amount of acid, such as formic acid (0.1%) or trifluoroacetic acid (0.05%), to the mobile phase is common for improving peak shape and controlling retention.[7][9] - Buffered pH: Using a buffer, such as ammonium acetate or sodium phosphate, can help maintain a stable pH and improve reproducibility. A pH of around 4.0 has been shown to be effective for the separation of some indoleamines.[8][10] |
| Buffer Concentration | The concentration of the buffer can influence peak shape and retention time. | A buffer concentration in the range of 10-20 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high backpressure.[8] |
Example Gradient Elution Program for Indoleamines:
A gradient elution program can be highly effective for separating a mixture of indoleamines and their metabolites. The following is an example of a gradient program that has been used for the separation of l-kynurenine, a tryptophan metabolite.[8]
| Time (minutes) | % Solvent A (10 mM ammonium acetate, pH 4.0) | % Solvent B (Methanol) |
| 0 - 17 | 100 | 0 |
| 17 - 20 | 100 → 95 | 0 → 5 |
| 20 - 30 | 95 → 80 | 5 → 20 |
| 30 - 35 | 80 → 70 | 20 → 30 |
| 35 - 40 | 70 → 40 | 30 → 60 |
| 40 - 45 | 40 → 100 | 60 → 0 |
| 45 - 50 | 100 | 0 |
Frequently Asked Questions (FAQs)
This section addresses common questions related to the chromatography of indoleamines.
Q1: What is a good starting point for a reversed-phase HPLC method for indoleamine analysis?
A good starting point for developing a reversed-phase HPLC method for indoleamines would be to use a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and an acidic aqueous buffer.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | - Aqueous Component: Water with 0.1% formic acid or 10 mM ammonium acetate buffer (pH 4.0).[8][9] - Organic Component: Methanol or acetonitrile. |
| Elution Mode | Start with an isocratic elution of 60:40 or 70:30 (organic:aqueous) and switch to a gradient if necessary for complex samples.[6] |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column.[6] |
| Detection | Fluorescence detection (FLD) is highly sensitive for native indoleamines (e.g., excitation at 274 nm, emission at 340 nm).[6] UV detection is also possible. |
Q2: How should I prepare biological samples (e.g., urine, plasma) for indoleamine analysis?
Proper sample preparation is crucial for removing interferences and concentrating the analytes of interest from complex biological matrices. The most common techniques are solid-phase extraction (SPE) and protein precipitation.
Detailed Sample Preparation Protocol (SPE for Urine):
This protocol is an example of how to extract indoleamines from a urine sample using solid-phase extraction.
-
Activate the SPE Cartridge: Condition the SPE column by passing 200 µL of methanol followed by 200 µL of water through it.[6]
-
Load the Sample: Load 500 µL of the urine sample onto the activated SPE column.[6]
-
Wash the Cartridge: Wash the column with a weak solvent to remove interfering substances.
-
Elute the Analytes: Elute the indoleamines with a small volume of a strong solvent mixture, such as 100 µL of 95% methanol and 5.0% 0.2 mol/L H₂SO₄.[6]
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Analysis: The eluent can then be directly injected into the HPLC system.[6]
Sample Preparation Workflow:
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing oxidation of 3-Methyl-1H-indol-5-amine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-Methyl-1H-indol-5-amine during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize oxidation and degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is recommended.
-
Atmosphere: Store under an inert gas atmosphere, such as nitrogen or argon, to displace oxygen.[1][2][3][4]
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Light: Protect the compound from light by using an amber or opaque vial.[5]
-
Moisture: Keep the container tightly sealed to protect it from moisture, as aromatic amines can be hygroscopic.
Q2: What are the visible signs of degradation for this compound?
A2: Visual signs of degradation for indoleamines and aromatic amines typically include a change in color, often darkening from a light or off-white powder to a yellow, brown, or purplish hue.[5] Any noticeable change in color or consistency suggests that the compound may have undergone oxidation or other forms of degradation, and its purity should be verified before use.
Q3: Can I use antioxidants to prevent the oxidation of this compound in solution?
A3: Yes, adding antioxidants to solutions of this compound can effectively inhibit oxidative degradation.[5] For general laboratory use, common antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be used. For in-vivo or cell-based assays, it is crucial to use biocompatible antioxidants such as N-acetylcysteine. The choice and concentration of the antioxidant should be validated for compatibility with your specific experimental setup.
Q4: Is this compound sensitive to air?
A4: Yes. The indole ring system, particularly when substituted with an amine group, is susceptible to oxidation in the presence of atmospheric oxygen.[5] The amine group itself is also prone to oxidation.[6] Therefore, minimizing exposure to air is critical for maintaining the compound's purity and stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound has darkened in color upon storage. | Oxidation due to exposure to air, light, or elevated temperatures. | 1. Verify the purity of the compound using an analytical technique such as HPLC (see Protocol 3). 2. If the purity is compromised, consider purifying the compound by recrystallization or chromatography if possible. 3. For future storage, ensure the compound is kept in a tightly sealed, light-proof container under an inert atmosphere and at the recommended low temperature. |
| Inconsistent experimental results using the same batch of compound. | Gradual degradation of the compound after opening the container multiple times. | 1. Upon receiving a new batch, aliquot the compound into smaller, single-use vials. 2. Store the aliquots under the ideal conditions mentioned in the FAQs. 3. Use a fresh aliquot for each experiment to ensure consistency. |
| Precipitation of the compound in a stock solution. | Poor solubility or degradation to a less soluble product. | 1. Ensure the chosen solvent is appropriate and the concentration is not above the solubility limit. 2. If degradation is suspected, analyze the solution and precipitate by HPLC to identify the components.[5] 3. Prepare fresh stock solutions more frequently and store them at -20°C or below. |
Quantitative Data
Due to the limited availability of specific stability data for this compound in the public domain, the following table presents illustrative data from a forced degradation study on a similar indoleamine compound. This data demonstrates the impact of various stress conditions on stability and can be used as a reference for designing your own stability studies using the provided protocols.
Table 1: Illustrative Stability of a Representative Indoleamine under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) |
| Control | 48 hours | 2-8°C | < 1% |
| Acidic (0.1 M HCl) | 24 hours | 60°C | 15% |
| Basic (0.1 M NaOH) | 24 hours | 60°C | 25% |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 40% |
| Thermal | 48 hours | 80°C | 10% |
| Photolytic (UV light) | 24 hours | Room Temp | 30% |
Note: This data is for illustrative purposes only and was generated for a related indoleamine. Actual degradation rates for this compound may vary.[5]
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Laboratory-Scale Storage
This protocol describes how to create an inert atmosphere for a small vial of this compound using nitrogen or argon.
Materials:
-
Vial containing this compound with a septum-compatible cap.
-
Source of high-purity nitrogen or argon gas with a regulator.
-
A needle or cannula attached to the gas line via flexible tubing.
-
A second, shorter needle to act as a vent.
Procedure:
-
Ensure the vial cap is securely tightened but allows for needle penetration.
-
Insert the gas inlet needle through the septum, ensuring the tip is in the headspace above the compound and not touching it.
-
Insert the shorter vent needle through the septum to allow the displaced air to exit.
-
Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). A high flow rate can blow the powder around.
-
Allow the inert gas to gently flush the headspace of the vial for 1-2 minutes. This process is known as purging.[4][7]
-
While the inert gas is still flowing, carefully remove the vent needle first.
-
Immediately after removing the vent needle, remove the gas inlet needle. This creates a slight positive pressure of the inert gas inside the vial, preventing air from re-entering.[2][4]
-
For added security, wrap the cap and septum with Parafilm®.
-
Store the vial under the recommended temperature and light conditions.
Protocol 2: Forced Degradation Study
This protocol outlines a method to assess the intrinsic stability of this compound under various stress conditions.[5][8][9][10]
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC vials
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Place the solid compound in an oven at 80°C.
-
Control Sample: Keep an aliquot of the stock solution at 2-8°C, protected from light.
-
-
Time Points: Take samples at various time points (e.g., 0, 4, 8, 12, and 24 hours). Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by HPLC (see Protocol 3) to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 3: HPLC Method for Purity Assessment
This protocol provides a general reverse-phase HPLC method for analyzing the purity of this compound and its degradation products.[5][11][12]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient, for example:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 275 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare samples by dissolving the compound in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Run the HPLC analysis and integrate the peak areas to determine the purity of the compound and the relative amounts of any impurities or degradants.
Visualizations
References
- 1. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 2. saato.fi [saato.fi]
- 3. Inerting, Blanketing and Purging | Air Liquide Australia [au.airliquide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. airproducts.com [airproducts.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. longdom.org [longdom.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. cetjournal.it [cetjournal.it]
Technical Support Center: Enhancing the Reactivity of 3-Methyl-1H-indol-5-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the reactivity of the amino group on 3-Methyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group of this compound less reactive than that of a typical aliphatic amine?
The amino group at the 5-position of the indole ring is an aromatic amine. The lone pair of electrons on the nitrogen atom is delocalized into the electron-rich indole ring system. This delocalization reduces the electron density on the nitrogen atom, making it less nucleophilic and therefore less reactive compared to an aliphatic amine where the lone pair is localized on the nitrogen.
Q2: How can I increase the nucleophilicity of the 5-amino group?
To enhance the reactivity of the 5-amino group, you can employ several strategies:
-
Deprotonation: In a sufficiently basic medium, the amino group can be deprotonated to form an anionic species, which is a much stronger nucleophile. However, this requires a strong base and careful control of reaction conditions to avoid side reactions.
-
Use of Activating Agents: Lewis acids can coordinate to the indole nitrogen, which can sometimes indirectly influence the electron density at the 5-amino group, though this is less common for enhancing nucleophilicity. More practically, converting the amine to a more reactive intermediate is a common strategy (see Q3).
-
Reaction with a more electrophilic partner: Instead of modifying the amine, using a more reactive coupling partner (e.g., an acyl chloride instead of a carboxylic acid) can facilitate the reaction.
Q3: What are common strategies for protecting the indole N-H to prevent side reactions?
The indole N-H is acidic and can interfere with reactions targeting the 5-amino group, especially when bases are used. Protecting the indole nitrogen is often a crucial step. Common protecting groups for the indole nitrogen include:
-
Boc (tert-butyloxycarbonyl): This is a widely used protecting group that is stable under many reaction conditions and can be easily removed with acid.[1]
-
Sulfonyl groups (e.g., tosyl, phenylsulfonyl): These groups are robust but require harsher conditions for removal.[2]
-
Simple alkyl groups (e.g., methyl, benzyl): These are very stable but their removal can be challenging.
Troubleshooting Guides for Common Reactions
This section addresses specific issues you might encounter during common reactions involving the 5-amino group of this compound.
Acylation Reactions
Acylation of the 5-amino group is a common transformation. However, issues like low yield and side reactions can occur.
Troubleshooting Low Yield in Acylation
| Potential Cause | Troubleshooting Steps |
| Low Nucleophilicity of the Amine | * Add a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct (e.g., HCl) and drive the reaction forward. * Use a more reactive acylating agent (e.g., acyl chloride or anhydride instead of a carboxylic acid with a coupling agent). |
| Side Reaction at the Indole N-H | * Protect the indole nitrogen with a suitable protecting group like Boc before carrying out the acylation.[1] |
| Deactivation by Lewis Acids | * Aromatic amines can be unsuitable for Friedel-Crafts acylation as the amino group complexes with the Lewis acid catalyst, deactivating the ring.[3][4] If attempting a ring acylation, this is a likely cause of failure. For N-acylation, Lewis acids are generally not used. |
| Poor Solubility | * Choose a solvent in which both the this compound and the acylating agent are soluble. Aprotic polar solvents like DMF or DMSO can be effective. |
Experimental Protocol: N-Acylation of this compound
-
Protection (Optional but Recommended):
-
Dissolve this compound (1 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the N-Boc protected intermediate.
-
-
Acylation:
-
Dissolve the (N-Boc protected) this compound (1 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine.
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride or anhydride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
-
Deprotection (if applicable):
-
Dissolve the acylated, N-Boc protected product in a suitable solvent like DCM.
-
Add an excess of a strong acid like trifluoroacetic acid (TFA).
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the acid and solvent under reduced pressure to obtain the final acylated product.
-
Workflow for Troubleshooting Acylation Reactions
Caption: Troubleshooting workflow for acylation reactions.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] When using this compound as the amine component, you might encounter specific challenges.
Troubleshooting Buchwald-Hartwig Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | * Ensure strictly anhydrous and oxygen-free conditions. Use Schlenk techniques or a glovebox. * Use a pre-catalyst or activate the palladium source in situ. * Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. |
| Ligand Incompatibility | * The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific substrates. Sterically hindered biaryl phosphine ligands are often effective.[6] |
| Incorrect Base | * The strength and nature of the base are crucial. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. The choice of base can depend on the substrates and ligand. A base screen is often necessary. |
| Side Reaction at Indole N-H | * The indole N-H can also undergo arylation. Protecting the indole nitrogen is highly recommended to ensure regioselectivity.[1] |
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add:
-
Aryl halide (1 eq.)
-
(N-Boc protected) this compound (1.2 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4 eq.)
-
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Decision Tree for Optimizing Buchwald-Hartwig Reactions
Caption: Optimization strategy for Buchwald-Hartwig amination.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation, often requiring harsher conditions than palladium-catalyzed reactions but can be effective for certain substrates.[7]
Troubleshooting Ullmann Condensation
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | * Use a fresh, high-purity copper(I) source (e.g., CuI).[8] * Consider using activated copper powder for certain reactions.[7] * Ensure an inert atmosphere, as oxygen can deactivate the catalyst.[9] |
| High Reaction Temperatures | * Traditional Ullmann reactions often require high temperatures (>150 °C).[7] If no reaction is observed, gradually increase the temperature. * Modern ligand-accelerated systems can operate at lower temperatures (80-120 °C).[8] |
| Ligand Effects | * While classic Ullmann reactions are often ligand-free, modern protocols benefit from ligands like 1,10-phenanthroline or amino acids (e.g., L-proline) which can significantly improve yields and lower reaction temperatures.[8] |
| Substrate Decomposition | * The high temperatures required can sometimes lead to decomposition of starting materials or products. If this is observed, try a lower temperature, perhaps with the addition of a ligand. |
General Protocol for Ullmann Condensation
-
In a reaction vessel, combine:
-
Aryl halide (1 eq.)
-
(N-Boc protected) this compound (1.5 eq.)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
Ligand (e.g., L-proline, 20-40 mol%) (optional)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2 eq.)
-
-
Add a high-boiling polar solvent such as DMF, DMSO, or NMP.
-
Seal the vessel and heat the mixture to a high temperature (e.g., 120-180 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and add aqueous ammonia to complex with the copper catalyst, facilitating its removal during aqueous workup.
-
Filter, separate the layers, and wash the organic layer with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Comparative Data for N-Arylation Methods
| Reaction | Typical Conditions | Advantages | Disadvantages | Representative Yields (Indole Derivatives) |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base (NaOtBu, K₃PO₄), 80-110 °C[5][6] | Mild conditions, broad substrate scope, high functional group tolerance. | Air-sensitive catalysts, expensive ligands. | 70-95% |
| Ullmann Condensation | Cu catalyst, often a ligand, base (K₂CO₃), 120-180 °C[7] | Inexpensive catalyst, effective for electron-deficient aryl halides. | Harsh conditions, often requires high temperatures, narrower substrate scope. | 40-80% |
Yields are representative and highly dependent on the specific substrates and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparative NMR Spectral Analysis of 3-Methyl-1H-indol-5-amine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methyl-1H-indol-5-amine and a series of structurally related 5-substituted-3-methyl-1H-indole analogs. Due to the limited availability of experimental NMR data for this compound, this guide leverages spectral information from closely related compounds to predict and understand its spectral characteristics. The provided data and protocols are intended to assist researchers in the identification, characterization, and quality control of these important chemical entities.
Introduction to NMR Spectroscopy in Drug Discovery
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In the context of drug development, it is indispensable for confirming the identity and purity of synthesized compounds, studying drug-target interactions, and investigating molecular dynamics. The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable insights into the molecular structure.
Comparative Analysis of ¹H NMR Spectra
The ¹H NMR spectra of 5-substituted-3-methyl-1H-indoles are characterized by distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts of the aromatic protons are particularly informative, as they are influenced by the electronic nature of the substituent at the C5 position.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 5-Substituted-3-methyl-1H-indoles in CDCl₃
| Proton | 5-Fluoro | 5-Chloro | 5-Bromo | 5-Methoxy | 5-Amino (Predicted) |
| NH | 7.89 (s) | 7.91 (s) | 7.92 (s) | 7.79 (s) | ~7.7 (br s) |
| H2 | 7.03 (s) | 7.01 (s) | 6.99 (s) | 6.97 (s) | ~6.9 (s) |
| H4 | 7.23 (dd) | 7.57 (d) | 7.73 (d) | 7.03 (d) | ~6.8 (d) |
| H6 | 6.95 (td) | 7.16 (dd) | 7.29 (dd) | 6.87 (dd) | ~6.6 (dd) |
| H7 | 7.26 (m) | 7.27 (d) | 7.22 (d) | 7.25 (d) | ~7.1 (d) |
| 3-CH₃ | 2.31 (d) | 2.32 (d) | 2.32 (d) | 2.33 (s) | ~2.3 (s) |
Note: Data for 5-Fluoro, 5-Chloro, 5-Bromo, and 5-Methoxy derivatives were obtained from publicly available spectral data. The chemical shifts for this compound are predicted based on the trends observed in the analogs and the known electronic effects of the amino group.
Comparative Analysis of ¹³C NMR Spectra
The ¹³C NMR spectra provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indole ring are sensitive to the substituent at the C5 position.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 5-Substituted-3-methyl-1H-indoles in CDCl₃
| Carbon | 5-Fluoro | 5-Chloro | 5-Bromo | 5-Methoxy | 5-Amino (Predicted) |
| C2 | 123.49 | 123.09 | 122.95 | 122.53 | ~122.0 |
| C3 | 111.59 | 111.68 | 111.60 | 111.74 | ~111.8 |
| C3a | 128.83 | 129.55 | 130.22 | 128.75 | ~129.0 |
| C4 | 110.38 | 118.52 | 121.64 | 112.18 | ~110.0 |
| C5 | 157.76 (d) | 125.00 | 112.50 | 154.01 | ~140.0 |
| C6 | 110.17 | 122.23 | 124.76 | 100.81 | ~115.0 |
| C7 | 111.52 | 112.01 | 112.50 | 111.58 | ~111.0 |
| C7a | 132.84 | 134.69 | 134.96 | 131.53 | ~132.0 |
| 3-CH₃ | 9.70 | 9.63 | 9.64 | 9.81 | ~9.5 |
Note: Data for 5-Fluoro, 5-Chloro, 5-Bromo, and 5-Methoxy derivatives were obtained from publicly available spectral data. The chemical shifts for this compound are predicted based on the trends observed in the analogs and the known electronic effects of the amino group.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Data Acquisition:
-
The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]
-
The spectra are typically acquired at room temperature (298 K).
-
For ¹H NMR, the spectral width is set to cover the range of approximately -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set to cover the range of approximately 0 to 200 ppm. Proton decoupling is used to simplify the spectrum and improve sensitivity.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[1]
Visualization of Structural Relationships
The following diagram illustrates the general chemical structure of the compared 5-substituted-3-methyl-1H-indoles, highlighting the variable substituent at the C5 position.
Caption: General structure of 5-substituted-3-methyl-1H-indoles.
Conclusion
This guide provides a framework for the ¹H and ¹³C NMR spectral analysis of this compound by comparing it with its structurally similar analogs. The provided data tables and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development for the characterization and identification of this class of compounds. The predicted spectral data for the title compound should be confirmed with experimental data once it becomes available.
References
Unraveling the Fragmentation Roadmap: A Comparative Guide to the Mass Spectrometry of 3-Methyl-1H-indol-5-amine
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental. Mass spectrometry stands as a cornerstone analytical technique, offering a molecular fingerprint through the intricate patterns of fragmentation. This guide presents a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methyl-1H-indol-5-amine against the experimentally determined fragmentation of its structural isomers and related indole derivatives. By dissecting these fragmentation pathways, we can build a robust framework for the identification and characterization of this and similar molecules.
The indole scaffold is a privileged motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This compound, combining the indole core with a methyl group at the C3 position and an amine group at the C5 position, presents a unique fragmentation profile. While a publicly available experimental spectrum for this specific molecule is not readily accessible, a reliable prediction of its fragmentation can be constructed by examining the established patterns of its constituent functional groups and comparing them with the known mass spectra of its isomers.
Predicted and Experimental Fragmentation Patterns: A Comparative Analysis
Electron ionization mass spectrometry (EI-MS) subjects molecules to high-energy electrons, typically 70 eV, inducing ionization and subsequent fragmentation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which provides a wealth of structural information.
Predicted Fragmentation of this compound
The fragmentation of this compound is anticipated to be driven by the stability of the indole ring and the influence of the methyl and amino substituents. The molecular ion (M+) is expected to be prominent. Key predicted fragmentation pathways include:
-
Loss of a hydrogen radical (H•): Formation of a stable, conjugated iminium ion.
-
Loss of a methyl radical (•CH3): Arising from the C3 position.
-
Loss of ammonia (NH3): A common fragmentation for primary amines, although potentially less favorable than other pathways that maintain the aromatic system.
-
Ring fragmentation: Cleavage of the indole ring system, leading to smaller characteristic ions.
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted Fragmentation of this compound.
Comparative Fragmentation of Indole Isomers
To validate and contextualize the predicted fragmentation, we can compare it with the experimental EI-MS data of its isomers obtained from the NIST Mass Spectrometry Data Center.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| 3-Methyl-1H-indole (Skatole) | 131 (100%) | 130 (M-H), 103 (M-HCN), 77 (C6H5+) |
| 2-Methyl-1H-indole | 131 (100%) | 130 (M-H), 103 (M-HCN), 77 (C6H5+) |
| 6-Methyl-1H-indole | 131 (100%) | 130 (M-H), 103 (M-HCN), 77 (C6H5+) |
The experimental data for the methylindole isomers consistently show a strong molecular ion peak, with the most significant fragmentation being the loss of a hydrogen atom. The loss of HCN is also a characteristic fragmentation of the indole ring. This suggests that the core indole fragmentation will also be a significant feature in the spectrum of this compound.
Comparison with a Saturated Analog
The mass spectrum of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a saturated analog, provides insight into the fragmentation of the amino-substituted side chain. The reported fragmentation shows a base peak at m/z 148 (M+), with a significant fragment at m/z 132 resulting from the loss of the amino group (M+ - NH2). This highlights that the loss of the amino moiety can be a favorable fragmentation pathway when the aromaticity of the indole ring is not a stabilizing factor for the molecular ion.
Experimental Protocols
The following provides a general experimental protocol for acquiring EI-MS data for indole derivatives, based on standard practices.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization source is typically used.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: A suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-300).
Comparative Workflow
The logical workflow for the analysis and comparison of the mass spectral data is depicted below.
Caption: Workflow for Comparative Mass Spectral Analysis.
Conclusion
By combining the prediction of fragmentation pathways for this compound with a comparative analysis of experimentally determined mass spectra of its structural isomers and a saturated analog, a comprehensive understanding of its behavior under electron ionization can be achieved. The dominant fragmentation pathways are expected to involve the stabilization of the indole nucleus, with characteristic losses of a hydrogen radical and a methyl radical. The comparison with isomers provides a baseline for the fragmentation of the core structure, while the analysis of a saturated analog offers insights into the fragmentation of the amino substituent. This guide provides a valuable resource for researchers in the identification and structural elucidation of novel indole derivatives, aiding in the advancement of drug discovery and development.
A Comparative Analysis of 3-Methyl-1H-indol-5-amine and Serotonin: An Inquiry into Biological Activity
A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant lack of experimental data on the biological activity of 3-Methyl-1H-indol-5-amine, particularly concerning its interaction with serotonin (5-HT) receptors. Consequently, a direct, data-driven comparison with the well-characterized neurotransmitter and hormone, serotonin, is not feasible at this time. This guide will, therefore, provide a detailed overview of the established biological activity of serotonin and discuss the general structure-activity relationships of indoleamines at serotonin receptors, which may offer a theoretical framework for predicting the potential activity of this compound.
Serotonin: A Multifaceted Signaling Molecule
Serotonin, or 5-hydroxytryptamine (5-HT), is a biogenic amine that plays a crucial role in a vast array of physiological and pathological processes.[1] Synthesized from the essential amino acid tryptophan, serotonin functions as a neurotransmitter in the central nervous system (CNS) and as a hormone in the periphery.[1]
Central Nervous System Functions
In the CNS, serotonin is a key regulator of mood, sleep, appetite, and cognitive functions such as learning and memory.[1] Dysregulation of the serotonergic system has been implicated in various psychiatric and neurological disorders, including depression, anxiety disorders, and schizophrenia.[2]
Peripheral Functions
The majority of the body's serotonin is found in the gastrointestinal tract, where it modulates motility and secretion.[3] It is also stored in platelets and is released upon tissue injury to promote vasoconstriction and blood clotting.[3]
Serotonin Receptors: A Diverse Family of Targets
The diverse biological effects of serotonin are mediated by a large family of at least 14 distinct receptor subtypes, classified into seven families (5-HT1 to 5-HT7).[1] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G-protein coupled receptors (GPCRs) that activate various intracellular signaling cascades.[1]
The table below summarizes the major serotonin receptor families and their primary signaling mechanisms and functions.
| Receptor Family | Subtypes | Primary Signaling Mechanism | Key Functions |
| 5-HT1 | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | Inhibition of adenylyl cyclase, ↓ cAMP | Neuronal inhibition, mood regulation, anxiety, vasoconstriction (5-HT1B/1D) |
| 5-HT2 | 5-HT2A, 5-HT2B, 5-HT2C | Activation of phospholipase C, ↑ IP3 and DAG, ↑ intracellular Ca2+ | Neuronal excitation, smooth muscle contraction, platelet aggregation, perception (hallucinogenic effects of some agonists at 5-HT2A) |
| 5-HT3 | - | Ligand-gated cation channel | Nausea and vomiting, anxiety, gut motility |
| 5-HT4 | - | Activation of adenylyl cyclase, ↑ cAMP | Gastrointestinal motility, learning and memory |
| 5-HT5 | 5-HT5A | Inhibition of adenylyl cyclase, ↓ cAMP | Role not well-defined, may be involved in circadian rhythm and mood. |
| 5-HT6 | - | Activation of adenylyl cyclase, ↑ cAMP | Cognitive function, learning and memory |
| 5-HT7 | - | Activation of adenylyl cyclase, ↑ cAMP | Thermoregulation, circadian rhythm, mood, smooth muscle relaxation |
Structure-Activity Relationships of Indoleamines at Serotonin Receptors
The affinity and efficacy of an indoleamine ligand for a particular serotonin receptor subtype are determined by its specific chemical structure. Key structural features of the indoleamine scaffold that influence receptor interaction include:
-
The Indole Ring System: The indole core is a fundamental requirement for binding to most serotonin receptors. Substitutions on the indole ring can significantly modulate affinity and selectivity. For example, a hydroxyl group at the 5-position, as seen in serotonin, is crucial for high affinity at many receptor subtypes.[4]
-
The Ethylamine Side Chain: The length and composition of the side chain are critical. A two-carbon chain between the indole ring and the terminal amine is generally optimal for activity at most 5-HT receptors.
-
The Terminal Amine: The nature of the amine group (primary, secondary, or tertiary) and the substituents on the nitrogen atom influence receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).
Hypothetical Biological Activity of this compound
Based on its chemical structure, this compound is an indoleamine. The presence of the indole ring and the amino group suggests the potential for interaction with serotonin receptors. However, the substitution of a methyl group at the 3-position of the indole ring, and the absence of the hydroxyl group at the 5-position (present in serotonin), would likely result in a significantly different pharmacological profile compared to serotonin.
Without experimental data, any prediction of its activity remains purely speculative. It is plausible that this compound may have some affinity for certain serotonin receptor subtypes, but its potency and efficacy are unknown. It is also possible that it may interact with other receptor systems or have entirely different biological activities, such as the antimicrobial and anticancer effects observed in more complex indole derivatives.[5]
Experimental Protocols for Characterizing Biological Activity
To determine the biological activity of this compound and enable a comparison with serotonin, a series of standard pharmacological assays would be required.
Receptor Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or tissues expressing the receptor, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
-
Typical Protocol:
-
Prepare cell membranes from a cell line stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]5-HT, [³H]ketanserin for 5-HT2A receptors) and a range of concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), from which the Ki can be calculated.
-
Functional Assays
These assays measure the effect of a compound on receptor-mediated signaling, determining whether it is an agonist, antagonist, or inverse agonist.
-
cAMP Assays (for Gs- and Gi-coupled receptors):
-
Principle: Measures the change in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation. Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7) increase cAMP, while Gi-coupled receptors (e.g., 5-HT1, 5-HT5) decrease it.
-
Typical Protocol (e.g., for a Gs-coupled receptor):
-
Culture cells expressing the receptor of interest.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA, HTRF).
-
Plot the concentration-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect).
-
-
-
Calcium Mobilization Assays (for Gq-coupled receptors):
-
Principle: Measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors (e.g., 5-HT2 family), which activate the phospholipase C pathway.
-
Typical Protocol:
-
Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Analyze the data to determine the EC50 and Emax.
-
-
Visualizing the Unknown: A Hypothetical Workflow
The following diagram illustrates the general workflow that would be necessary to characterize the biological activity of this compound and compare it to serotonin.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Structure-activity relationships of melatonin and related indoleamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 3-Methyl-1H-indol-5-amine derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-1H-indol-5-amine Derivatives
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The this compound framework, in particular, represents a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this compound, drawing insights from studies on structurally related indole compounds. Due to a notable scarcity of dedicated research on the specific SAR of 1-Allyl-1H-indol-5-amine derivatives, this comparison is based on established principles from analogous indoleamines and tryptamine derivatives to infer potential structure-activity relationships.[3] The exploration of various substitutions on the indole core has revealed critical insights into the modulation of their pharmacological profiles, including antimicrobial, anticancer, and kinase inhibitory activities.
Core Structure
The fundamental structure of the compounds discussed in this guide is based on the this compound core. The key points of modification for SAR studies are typically the N1 position of the indole ring, the 5-amino group, and potential substitutions at other positions of the indole nucleus (e.g., C2, C4, C6, C7).
Comparative Structure-Activity Relationship Analysis
The biological activity of indole derivatives is highly dependent on the nature and position of substituents. Below is a summary of inferred SAR based on studies of related indole compounds.
Antimicrobial Activity
Studies on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have shown that these compounds exhibit significant antibacterial and antifungal activities, in some cases exceeding the potency of standard drugs like ampicillin and streptomycin.[1]
Key SAR Observations:
-
Substitution on the Indole Ring: The presence and nature of substituents on the indole ring influence the antimicrobial potency.[1]
-
Substitution on the Thiazolidinone Ring: Modifications to the N-atom of the 2-thioxothiazolidinone ring also play a crucial role in determining antifungal activity.[1]
-
Specific Potent Groups: A 4-hydroxybenzamide substituent on a related scaffold resulted in the best antibacterial activity.[1]
In another study on 3-substituted-1H-imidazol-5-yl-1H-indoles, halogen substitution on the indole ring, particularly at the 5-position, was found to be beneficial for anti-MRSA activity.[4]
Anticancer Activity
Derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have been investigated as inhibitors of tubulin polymerization, a validated anticancer strategy.[5]
Key SAR Observations:
-
Substituents on the Pyrazole Ring: In a series of compounds with a pyrazole moiety, various substituents on the pyrazole ring led to different inhibitory effects on the proliferation of cancer cell lines.[5]
-
Unsubstituted Indole Ring: Compounds with no substituents on the 1-methylindole ring still exhibited a range of antiproliferative activities depending on other parts of the molecule.[5]
-
Potent Derivatives: Certain derivatives displayed significant antiproliferative activities with IC50 values in the sub-micromolar range against HeLa, MCF-7, and HT-29 cancer cell lines.[5]
Furthermore, 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives have been shown to reduce the viability of MCF-7 breast cancer cells in a dose- and time-dependent manner.[6]
Kinase Inhibitory Activity
Indole-based scaffolds are prevalent in the design of kinase inhibitors. A series of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been evaluated for their inhibitory potency against several protein kinases.[7]
Key SAR Observations:
-
Position of the Amino Group: For unsubstituted tricyclic derivatives, the position of the amino group did not appear to be critical for maintaining micromolar CK1 inhibition.[7]
-
N-alkylation: N-methylation or N-benzylation led to a loss of DYRK1A inhibitory activity compared to their NH or N-ethyl analogues in most cases.[7]
-
Comparison to Analogues: The replacement of a sulfur atom in thieno[2,3-d]pyrimidin-4-amine congeners with a nitrogen atom (to form the indole scaffold) resulted in increased DYRK1A inhibitory potency while maintaining CK1 activity.[7]
Data Presentation
Table 1: Antimicrobial Activity of Selected Indole Derivatives
| Compound ID | Modification | Target Organism | Activity (MIC in µM) | Reference |
| 5d | (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide | S. aureus | 37.9–113.8 | [1][8] |
| 26 | 5-Bromo-3-(1-phenethyl-1H-imidazol-5-yl)-1H-indole | MRSA | ≤ 0.25 µg/mL | [4][9] |
| 32 | 5-Chloro-3-(1-phenethyl-1H-imidazol-5-yl)-1H-indole | MRSA | 4 µg/mL | [4][9] |
Table 2: Anticancer Activity of Selected Indole Derivatives
| Compound ID | Modification | Cell Line | Activity (IC50 in µM) | Reference |
| 7d | N-((1-methyl-1H-indol-3-yl)methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | HeLa | 0.52 | [5] |
| 7d | N-((1-methyl-1H-indol-3-yl)methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | MCF-7 | 0.34 | [5] |
| 7d | N-((1-methyl-1H-indol-3-yl)methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | HT-29 | 0.86 | [5] |
| 6n | 4-((4-chlorophenyl)(1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | MCF-7 | 25.8 (24h), 21.8 (48h) µg/mL | [6] |
Table 3: Kinase Inhibitory Activity of Selected Indole Derivatives
| Compound ID | Modification | Kinase Target | Activity (IC50 in µM) | Reference |
| 1d | 2-Amino-9-benzyl-9H-pyrimido[4,5-b]indole | CK1δ/ε | 0.6 | [7] |
| 3a | 4-Amino-5H-pyrimido[5,4-b]indole | CK1δ/ε | 0.7 | [7] |
| 1a | 2-Amino-9H-pyrimido[4,5-b]indole | DYRK1A | 2.2 | [7] |
Experimental Protocols
General Synthesis of 3-Substituted-1H-imidazol-5-yl-1H-indoles
A common method for the synthesis of these derivatives is the Van Leusen three-component reaction.[9] This two-step, one-pot reaction begins with the in situ generation of an imine through the condensation of an indole-3-carbaldehyde with a primary amine. This is followed by a reaction with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate at elevated temperatures.[4][9]
Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the microdilution method in 96-well microtiter plates. Bacterial or fungal strains are cultured in appropriate broth. The test compounds are serially diluted in the broth, and a standardized inoculum of the microorganism is added to each well. The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is evaluated using various assay formats, such as radiometric assays or fluorescence-based assays. For example, the kinase reaction can be initiated by adding ATP to a mixture of the kinase, the substrate (a peptide or protein), and the test compound. After incubation, the amount of phosphorylated substrate is quantified. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Mandatory Visualization
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The cytotoxic potential of various indole derivatives has been assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of cell growth. The following table summarizes the IC50 values for several 3-methylindole and 5-substituted indole derivatives, providing a basis for structural activity relationship (SAR) analysis.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| 3-Methylindole Derivatives | ||||
| 1-[(4-(3-chlorophenyl)-1-piperazinyl)methyl]-3-methyl-1H-indole | MCF-7 (Breast) | MTT | 27 | [1] |
| 1-[(4-(2-methoxyphenyl)-1-piperazinyl)methyl]-3-methyl-1H-indole | MCF-7 (Breast) | MTT | 53 | [1] |
| 1-[(4-benzoyl-1-piperidinyl)methyl]-3-methyl-1H-indole | MCF-7 (Breast) | MTT | 35 | [1] |
| 1-[(4-(2-furoyl)-1-piperazinyl)methyl]-3-methyl-1H-indole | MCF-7 (Breast) | MTT | 32 | [1] |
| 1-[(4-(2-pyrimidinyl)-1-piperazinyl)methyl]-3-methyl-1H-indole | MCF-7 (Breast) | MTT | 31 | [1] |
| 5-Aminoindole and Related Derivatives | ||||
| 5-Nitro-1H-indole-3-yl-methanamine derivative (Compound 5) | HeLa (Cervical) | Alamar Blue | 5.08 ± 0.91 | [2] |
| 5-Nitro-1H-indole-3-yl-methanamine derivative (Compound 7) | HeLa (Cervical) | Alamar Blue | 5.89 ± 0.73 | [2] |
| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colo320 (Colon) | Not Specified | 4.87 | [3] |
| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colo205 (Colon) | Not Specified | 13.06 | [3] |
| Reference Compounds | ||||
| Doxorubicin | MCF-7 (Breast) | MTT | Not Specified | [1] |
| Tamoxifen | MCF-7 (Breast) | MTT | Not Specified | [1] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess the cytotoxicity of indole compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the indole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm or 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan derivative.[8] The amount of formazan produced is proportional to the amount of LDH released, which indicates the level of cytotoxicity.[8]
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]
-
Supernatant Collection: After the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes.[8]
-
Enzymatic Reaction: Carefully transfer the cell culture supernatant to a new 96-well plate.
-
Addition of Reaction Mixture: Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[5]
-
Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[9]
Procedure:
-
Cell Treatment: Treat cells with the indole compounds for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in different stages of apoptosis.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Comparative Guide to the Analytical Validation of a Quantification Method for 3-Methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a proposed analytical method for the quantification of 3-Methyl-1H-indol-5-amine in biological matrices, alongside established methods for similar indoleamine compounds. The information presented is based on established bioanalytical method validation guidelines and published experimental data for analogous molecules, offering a robust framework for researchers developing and validating their own assays.
Introduction
This compound is an indoleamine derivative of interest in various fields of research, including drug discovery and metabolism studies. Accurate quantification of this compound in biological samples such as plasma and urine is crucial for pharmacokinetic and pharmacodynamic assessments. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[1][2] This guide outlines a proposed LC-MS/MS method for this compound and compares its expected performance characteristics with validated methods for structurally related compounds.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key validation parameters for the proposed LC-MS/MS method for this compound and validated methods for other relevant indoleamines. This allows for a direct comparison of analytical performance.
Table 1: Proposed LC-MS/MS Method Performance for this compound in Human Plasma
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity Range | r² ≥ 0.99 | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy: ±20%, Precision: ≤20% | 0.5 ng/mL |
| Accuracy (LQC, MQC, HQC) | Within ±15% of nominal value | Within ±10% |
| Precision (LQC, MQC, HQC) | ≤15% RSD | <10% RSD |
| Recovery | Consistent and reproducible | >85% |
| Matrix Effect | CV ≤15% | <15% |
| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) | Within ±15% of nominal concentration | Stable |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation
Table 2: Performance Comparison with Validated Methods for Other Indoleamines
| Analyte | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Reference |
| Tryptamine & other psychoactive compounds | Urine | LC-MS/MS | Not Specified | 0.31 | 74.1 - 111.6 | <2.5 | [3] |
| 4-position ring-substituted tryptamines | Plasma | LC-MS/MS | 0.5 - 100 | 0.5 | ~50 | <20 | [4] |
| 3-Methylindole (Skatole) | Porcine Adipose Tissue | LC-MS | 2 - 500 | 2 | 92 ± 10 | Not Specified | [5][6] |
| Tryptophan & related metabolites | Plasma | LC-MS/MS | 1 - 150 (Analyte dependent) | 3 - 300 (Analyte dependent) | 82.5 - 113.2 | Intra-day: 1.00-13.84 | [3] |
Experimental Protocols
Detailed methodologies for the proposed LC-MS/MS quantification of this compound are provided below. These protocols are based on established and validated methods for similar compounds.[3][4]
Sample Preparation: Protein Precipitation
This method is a rapid and effective technique for removing proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., 3-Methyl-d3-1H-indol-5-amine)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of this compound. Method optimization is recommended.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient starting from 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 147.1 -> Product ion (Q3) m/z 132.1
-
Internal Standard (d3): Precursor ion (Q1) m/z 150.1 -> Product ion (Q3) m/z 135.1
-
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for sample preparation and the overall analytical validation process.
Caption: Workflow for Plasma Sample Preparation by Protein Precipitation.
Caption: Logical Flow of the Analytical Method Validation Process.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of liquid chromatography-mass spectrometry for determination of indole and 3-methylindole in porcine adipose tissue | SLU publication database (SLUpub) [publications.slu.se]
A Comparative Guide to the Synthetic Utility of 3-Methyl-1H-indol-5-amine and 5-aminoindole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, indole derivatives serve as privileged scaffolds, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Among the vast array of functionalized indoles, 5-aminoindoles are crucial building blocks. This guide provides an objective comparison of two closely related analogues: 3-Methyl-1H-indol-5-amine and 5-aminoindole. We will explore their distinct chemical properties, reactivity, and applications, supported by experimental data and protocols to inform the strategic selection of these intermediates in complex synthetic campaigns.
Introduction to the Compounds
Both this compound and 5-aminoindole share a common 1H-indol-5-amine framework, characterized by an amino group at the C5 position of the indole ring. The key structural distinction lies at the C3 position: 5-aminoindole has a proton, while this compound possesses a methyl group. This seemingly minor difference significantly impacts the electronic properties and reactivity of the indole core, leading to divergent synthetic applications.
| Compound | Structure |
| 5-aminoindole | |
| This compound | ![]() |
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These properties are essential for designing reaction conditions and purification protocols.
| Property | 5-aminoindole | This compound |
| CAS Number | 5192-03-0[4][5][6] | 102308-52-1[7] |
| Molecular Formula | C₈H₈N₂[4][5] | C₉H₁₀N₂ |
| Molecular Weight | 132.16 g/mol [4][5] | 146.19 g/mol [8] |
| Melting Point | 131-133 °C[9] | Not readily available |
| Boiling Point | 190 °C at 6 mmHg[9] | Not readily available |
| IUPAC Name | 1H-indol-5-amine[4] | This compound |
Comparative Synthetic Utility
The primary divergence in the synthetic utility of these two molecules stems from the substitution at the C3 position.
5-Aminoindole:
The unsubstituted C3 position of 5-aminoindole is nucleophilic and represents a primary site for electrophilic substitution. This reactivity allows for a wide range of functionalization, such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations, to introduce substituents at this position. The amino group at C5 can be readily diazotized and converted into various other functional groups (e.g., -OH, -X, -N₃), or it can act as a nucleophile in coupling and condensation reactions.[1]
Key Applications:
-
Precursor for Diverse Functional Groups: The C5-amino group is a versatile handle for transformations. For example, it is a key precursor for synthesizing 5-azidoindole, a valuable building block for "click chemistry" and bioconjugation.[1]
-
Building Block for Bioactive Molecules: 5-aminoindole is a reactant in the preparation of inhibitors for various biological targets, including protein kinase C theta (PKCθ), HIV protease, and Factor Xa.[10][11] It is also used in synthesizing agents that target the Hedgehog signaling pathway.[10][11]
-
Polymer Synthesis: It can be polymerized to form poly(5-aminoindole) nanoparticles, which have applications in developing electrochemical immunosensors due to their conductivity and functional groups available for antibody binding.[12]
This compound:
In this compound, the C3 position is blocked by a methyl group. This blockage prevents electrophilic attack at this site, thereby directing functionalization to other positions, primarily the C2, C4, or C6 positions, or the indole nitrogen. The presence of the electron-donating methyl group at C3 also electronically modifies the indole ring, potentially influencing the reactivity of the C5-amino group and the aromatic system.
Key Applications:
-
Scaffold for Specific Substitution Patterns: The C3-methylation is synthetically advantageous when the desired target molecule requires an unsubstituted C2 position and a methyl group at C3. This pre-functionalization avoids the need for a separate methylation step and prevents the formation of regioisomers that could arise from electrophilic attack at C3.
-
Pharmaceutical Intermediates: While less broadly cited than 5-aminoindole, it serves as an important intermediate where the 3-methyl-indole core is a required pharmacophore. This motif is found in various bioactive compounds.
The logical relationship of their reactivity is illustrated in the diagram below.
Caption: Comparative reactivity pathways of 5-aminoindole and this compound.
Experimental Protocols and Data
Below are representative experimental protocols that highlight the synthesis and utility of these compounds.
Synthesis of 5-Aminoindole
5-aminoindole is commonly synthesized via the reduction of 5-nitroindole. Several methods exist, with catalytic hydrogenation being a high-yielding approach.
Experimental Protocol: Catalytic Hydrogenation of 5-Nitroindole [13]
-
Setup: A high-pressure reactor is charged with 5-nitroindole (1 mmol), a silver-based catalyst (e.g., 4,4-dimethoxy-2,2-bipyridine silver, 0.04 mmol), potassium tert-butoxide (0.1 mmol), and 1,4-dioxane (1 mL).
-
Reaction: The reactor is sealed, purged, and pressurized with hydrogen gas to 4.0 MPa. The mixture is heated to 80°C and stirred for 24 hours.
-
Work-up: After cooling and depressurization, the reaction mixture is extracted with water and dichloromethane.
-
Purification: The combined organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 5-aminoindole.
Quantitative Data for 5-Aminoindole Synthesis
| Method | Precursor | Reagents/Catalyst | Conditions | Yield | Reference |
| Catalytic Hydrogenation | 5-nitroindole | Ag-based catalyst, K-t-butoxide, H₂ | 80°C, 4.0 MPa, 24h | 98% | [13] |
| Catalytic Hydrogenation | 5-nitroindole | Supported Catalyst (e.g., Pd/C) | 70-95°C, 1.0-3.0 MPa, 1-2h | 96-99% conversion | [13] |
| Transfer Hydrogenation | 5-nitroindole | Ammonium formate, O-MoS₂ | 130°C, 6h | 90% conversion | [13] |
The synthesis workflow is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Aminoindole | 5192-03-0 | FA03582 | Biosynth [biosynth.com]
- 6. 5-Aminoindole [webbook.nist.gov]
- 7. 102308-52-1|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. 5-Aminoindole CAS#: 5192-03-0 [m.chemicalbook.com]
- 10. 5-Aminoindole 97 5192-03-0 [sigmaaldrich.com]
- 11. 5-Aminoindole | 5192-03-0 [chemicalbook.com]
- 12. Template-free, controllable and scalable synthesis of poly(5-aminoindole) nanoparticles for printable electrochemical immunosensor with ultra-high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
Comparative Analysis of Antibody Specificity: A Cross-Reactivity Study of Antibodies Targeting 3-Methyl-1H-indol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed against the novel synthetic compound 3-Methyl-1H-indol-5-amine. Given the therapeutic and diagnostic potential of indole derivatives, understanding the specificity of antibodies targeting these molecules is paramount to avoid off-target effects and ensure assay accuracy. This document outlines the requisite experimental protocols, presents a comparative data structure, and visualizes the workflow for a thorough cross-reactivity assessment.
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity refers to the phenomenon where an antibody binds to molecules other than its intended target antigen. This occurs when the cross-reacting molecule shares a similar three-dimensional structure or epitope with the target antigen. In the context of drug development and diagnostic assays, high antibody specificity is crucial. Cross-reactivity can lead to false positives in diagnostic tests, reduced therapeutic efficacy, and unforeseen side effects. Therefore, rigorous cross-reactivity studies are an indispensable part of antibody validation.
Comparison of Antibody Performance
In a typical cross-reactivity study, the binding of a primary antibody to its target antigen is compared with its binding to a panel of structurally related molecules. The following table illustrates how data from such a study would be presented. For the purpose of this guide, we will consider a hypothetical monoclonal antibody, "mAb-7G2," raised against this compound.
Table 1: Cross-Reactivity Profile of mAb-7G2 Antibody
| Compound ID | Compound Name | Structure | 50% Inhibition Concentration (IC50) (nM) | % Cross-Reactivity |
| Target | This compound | Chemical Structure | 15 | 100% |
| Analog 1 | 3-Ethyl-1H-indol-5-amine | Chemical Structure | 150 | 10% |
| Analog 2 | 1,3-Dimethyl-1H-indol-5-amine | Chemical Structure | 800 | 1.88% |
| Analog 3 | 3-Methyl-1H-indol-6-amine | Chemical Structure | > 10,000 | < 0.15% |
| Analog 4 | Indole-5-amine | Chemical Structure | 5,000 | 0.3% |
| Analog 5 | Serotonin | Chemical Structure | > 10,000 | < 0.15% |
| Analog 6 | Tryptamine | Chemical Structure | > 10,000 | < 0.15% |
% Cross-Reactivity = (IC50 of Target / IC50 of Analog) x 100
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the typical workflow for assessing the cross-reactivity of an antibody against a panel of related compounds using a competitive ELISA.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cross-reactivity studies. Below are standard protocols for Competitive ELISA and Western Blotting that can be adapted for the analysis of antibodies against this compound derivatives.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
-
Antigen Coating:
-
Dilute the this compound-carrier protein conjugate to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Competitive Reaction:
-
Prepare serial dilutions of the test compounds (this compound and its derivatives) in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each competitor dilution with 50 µL of the primary antibody (at a concentration determined by prior titration) for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.[5]
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the competitor concentration.
-
Determine the IC50 value for the target antigen and each analog using a four-parameter logistic curve fit.
-
Calculate the percent cross-reactivity for each analog using the formula provided in the data table section.
-
Western Blotting
Western blotting can be used as a confirmatory method to assess cross-reactivity, particularly if the derivatives can be conjugated to a carrier protein.
-
Sample Preparation and Electrophoresis:
-
Prepare protein conjugates of this compound and its derivatives.
-
Separate the protein conjugates by SDS-PAGE.
-
-
Protein Transfer:
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (mAb-7G2) diluted in blocking buffer overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Secondary Antibody and Detection:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a CCD imager or X-ray film.[2]
-
-
Analysis:
-
Compare the signal intensity for the target antigen conjugate with that of the analog conjugates. Significant signal from an analog conjugate indicates cross-reactivity.
-
Conclusion
The methodologies and data presentation formats outlined in this guide provide a robust framework for the systematic evaluation of antibody cross-reactivity against derivatives of this compound. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is essential for the confident progression of therapeutic and diagnostic candidates. The provided workflow and experimental designs can be readily adapted for other small molecule targets, serving as a valuable resource for researchers in the field of drug discovery and development.
References
Comparative Docking Analysis of 3-Methyl-1H-indol-5-amine: Data Currently Unavailable in Public Research
For researchers, scientists, and drug development professionals interested in the computational analysis of this specific molecule, this indicates a novel area for investigation. The absence of existing data presents an opportunity for new research to explore the potential binding affinities and target interactions of 3-Methyl-1H-indol-5-amine.
Computational docking is a critical step in modern drug discovery, allowing for the prediction of how a small molecule, such as this compound, might interact with a protein target at the molecular level. This process is instrumental in identifying potential drug candidates and understanding their mechanism of action before proceeding to more resource-intensive experimental validation.
The typical workflow for such a study, which could be applied to this compound, is outlined below.
Caption: A generalized workflow for a comparative molecular docking study.
While direct data is absent for this compound, the existing body of research on analogous indole-containing molecules suggests potential avenues for exploration. Studies on more complex indole derivatives have investigated their efficacy against a range of protein targets, including but not limited to:
-
Kinases: Such as Cancer Osaka Thyroid (COT) kinase, which is involved in inflammatory diseases and cancer.
-
Viral Polymerases: Including Hepatitis C NS5B polymerase, a key enzyme in the replication of the hepatitis C virus.
-
Cyclooxygenases: Like COX-2, an enzyme implicated in inflammation and pain.
-
Bacterial Enzymes: Various targets in bacteria, highlighting the potential for antimicrobial applications.
Should research be undertaken on this compound, the following experimental protocols would be essential for generating the data required for a comprehensive comparison guide.
Hypothetical Experimental Protocols
Molecular Docking Protocol (General)
-
Protein Preparation: The three-dimensional structure of the target protein would be obtained from the Protein Data Bank (PDB). The protein would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site for docking would be defined based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Ligand Preparation: The 3D structure of this compound and any comparator molecules would be generated and optimized to their lowest energy conformation.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina, Glide) would be used to predict the binding conformation and affinity of the ligands within the protein's active site. The docking algorithm would generate multiple binding poses, which would be ranked based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking results would be analyzed to identify the most favorable binding poses, the predicted binding affinities (e.g., in kcal/mol), and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Data Presentation
The quantitative results of such a hypothetical study would be summarized in a table for easy comparison.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | Target X | - | - |
| Comparator A | Target X | - | - |
| Comparator B | Target X | - | - |
A Head-to-Head Comparison of Synthetic Routes to 3-Methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of 3-Methyl-1H-indol-5-amine, a valuable building block in medicinal chemistry and drug discovery, can be approached through several distinct synthetic strategies. This guide provides an objective comparison of the most prominent routes, offering a comprehensive overview of their respective methodologies, performance metrics, and detailed experimental protocols to inform strategic synthetic planning.
Two primary strategies emerge for the synthesis of this key intermediate: the classical Fischer indole synthesis and a route involving the reduction of a nitrated indole precursor. Each pathway presents unique advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Data Summary: A Comparative Overview
| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Reduction of 3-Methyl-5-nitroindole |
| Starting Materials | 4-Hydrazinyl-2-methylaniline, Acetone | 3-Methyl-1H-indole |
| Key Intermediates | (4-Amino-2-methylphenyl)hydrazone of acetone | 3-Methyl-5-nitro-1H-indole |
| Overall Yield | Moderate to Good | Good to Excellent |
| Number of Steps | 2 | 2 |
| Key Reagents | Acid catalyst (e.g., H₂SO₄, PPA) | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., Pd/C, H₂, or SnCl₂/HCl) |
| Scalability | Potentially challenging due to hydrazone stability | Generally scalable |
| Substrate Scope | Dependent on availability of substituted phenylhydrazines | Broadly applicable to various substituted indoles |
| Safety Considerations | Hydrazine derivatives can be toxic and unstable. | Nitration reactions are highly exothermic and require careful temperature control. Use of flammable hydrogen gas in catalytic hydrogenation. |
Visualizing the Synthetic Pathways
To further elucidate the distinct approaches, the following diagrams illustrate the logical flow of each synthetic route.
A [label="4-Hydrazinyl-2-methylaniline"]; B [label="Acetone"]; C [label="Fischer Indole Synthesis\n(Acid Catalyst)"]; D [label="this compound"];
A -> C; B -> C; C -> D; }
Caption: Route 1: Fischer Indole Synthesis Pathway.
A [label="3-Methyl-1H-indole"]; B [label="Nitration\n(HNO₃/H₂SO₄)"]; C [label="3-Methyl-5-nitro-1H-indole"]; D [label="Reduction\n(e.g., Pd/C, H₂)"]; E [label="this compound"];
A -> B -> C -> D -> E; }
Caption: Route 2: Nitration and Reduction Pathway.
Experimental Protocols
Below are detailed experimental methodologies for the key transformations in each synthetic route, based on established chemical literature.
Route 1: Fischer Indole Synthesis
This classical approach constructs the indole ring from a substituted phenylhydrazine and a carbonyl compound.
Step 1: Synthesis of 4-Hydrazinyl-2-methylaniline
-
Reaction: Diazotization of 3-methyl-4-nitroaniline followed by reduction.
-
Procedure:
-
3-Methyl-4-nitroaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C.
-
A solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.
-
The cold diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid at 0-5 °C.
-
The reaction mixture is stirred for several hours, allowing the reduction to the hydrazine hydrochloride to complete.
-
The resulting precipitate is collected by filtration, washed with a cold solvent, and dried to yield 4-hydrazinyl-2-methylaniline hydrochloride.
-
Step 2: Fischer Indole Synthesis of this compound
-
Reaction: Condensation of 4-hydrazinyl-2-methylaniline with acetone followed by acid-catalyzed cyclization.[1][2][3]
-
Procedure:
-
4-Hydrazinyl-2-methylaniline hydrochloride (1.0 eq) and acetone (1.1 eq) are suspended in a suitable solvent such as ethanol or acetic acid.
-
A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is added cautiously.
-
The mixture is heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured into ice-water.
-
The aqueous solution is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford this compound.
-
Route 2: Reduction of 3-Methyl-5-nitroindole
This route involves the initial synthesis of the indole core followed by functional group manipulation.
Step 1: Synthesis of 3-Methyl-5-nitro-1H-indole
-
Reaction: Nitration of 3-methyl-1H-indole.
-
Procedure:
-
3-Methyl-1H-indole (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C.
-
A cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise to the indole solution, maintaining the temperature below 5 °C.
-
The reaction is stirred at low temperature for 1-2 hours.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitroindole.
-
The product is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried to yield 3-methyl-5-nitro-1H-indole.
-
Step 2: Reduction of 3-Methyl-5-nitro-1H-indole to this compound
-
Reaction: Catalytic hydrogenation of the nitro group.
-
Procedure:
-
3-Methyl-5-nitro-1H-indole (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
Alternatively, hydrazine hydrate can be used as the hydrogen source in the presence of Pd/C, and the reaction is heated to reflux.[4]
-
Reaction progress is monitored by TLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography. A reported yield for the analogous reduction of 5-nitroindole to 5-aminoindole is 98%.[5]
-
Concluding Remarks
Both the Fischer indole synthesis and the nitration-reduction sequence offer viable pathways to this compound. The choice of route will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and the specific equipment and safety infrastructure available in the laboratory. The reduction of 3-methyl-5-nitroindole appears to be a more modern and potentially higher-yielding approach, benefiting from the often straightforward and high-yielding nature of catalytic hydrogenation. However, the classical Fischer indole synthesis remains a powerful tool for indole ring construction, particularly when the required substituted phenylhydrazine is readily accessible. Careful consideration of the pros and cons of each route, as outlined in this guide, will enable researchers to make an informed decision for the efficient synthesis of this important chemical intermediate.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
Safety Operating Guide
Personal protective equipment for handling 3-Methyl-1H-indol-5-amine
Essential Safety and Handling Guide for 3-Methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar indole derivatives and general laboratory safety protocols. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.
Hazard Profile and Personal Protective Equipment (PPE)
Based on data from analogous indole compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] Ingestion may be harmful.[1] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other chemically resistant gloves should be worn.[4] Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised. |
| Eye Protection | Safety glasses or goggles | Chemical splash goggles are required.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and fully buttoned. For handling larger quantities, a chemically resistant apron or coveralls may be necessary. |
| Respiratory Protection | Fume hood or respirator | All handling of solid or powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[5][7] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required in the laboratory at all times.[8] |
Operational Plan for Handling
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Step 1: Preparation and Engineering Controls
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary PPE as outlined in Table 1.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[9][10]
Step 2: Weighing and Transfer
-
Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or powder.
-
Use a spatula or other appropriate tool for transfers to minimize the generation of airborne dust.
-
Close the container tightly immediately after use.
Step 3: In-Use Procedures
-
Keep the container of this compound sealed when not in use.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Step 4: Decontamination
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after completion of work.
-
Dispose of all contaminated disposables in the designated hazardous waste container.
Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste.[4]
Step 1: Waste Segregation
-
Designate a specific, clearly labeled hazardous waste container for this compound solid waste and contaminated materials (e.g., gloves, weighing paper, pipette tips).[4]
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified by your EHS department.[4]
Step 2: Labeling and Storage
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful if Swallowed).
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]
Step 3: Final Disposal
-
Once the waste container is full or the project is complete, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]
-
Provide the EHS office with a completed hazardous waste manifest.
-
Do not dispose of this compound down the drain or in the regular trash.[4][10]
Experimental Workflow Diagram
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. epa.gov [epa.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

